molecular formula C10H8BrN3 B1464718 6-(2-Bromophenyl)pyrimidin-4-amine CAS No. 1251339-27-1

6-(2-Bromophenyl)pyrimidin-4-amine

Cat. No.: B1464718
CAS No.: 1251339-27-1
M. Wt: 250.09 g/mol
InChI Key: DCPITJMDMBNDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromophenyl)pyrimidin-4-amine is a chemical compound of significant interest in scientific research, particularly within the fields of agrochemistry and medicinal chemistry. As a brominated phenylpyrimidine derivative, it serves as a valuable building block for the synthesis of more complex molecules and is a key structural analog for studying structure-activity relationships (SAR) . Researchers are exploring its potential as a core scaffold in the development of novel fungicidal agents. Studies on closely related 4-aminopyrimidine compounds have demonstrated promising activity against fungal pathogens such as Botrytis cinerea , suggesting that this compound could contribute to the development of new solutions for managing fungal resistance . In pharmaceutical research, the 4-aminopyrimidine structure is a privileged pharmacophore known for its ability to interact with various biological targets. This compound can be utilized in the synthesis of potential kinase inhibitors or other biologically active molecules, making it a versatile intermediate in drug discovery campaigns . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions and consult the supplied Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPITJMDMBNDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Landscape of Bromophenyl-Substituted Pyrimidinamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of 6-(Aryl)pyrimidin-4-amine Scaffolds, Focusing on the Commercially Available Analogue: 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine

For researchers and scientists engaged in drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone of molecular design. Its versatile structure is a key component in a multitude of approved therapeutics and investigational drugs. This guide delves into the technical nuances of a specific subclass, the bromophenyl-substituted pyrimidinamines, with a practical focus on a readily accessible analogue for laboratory use.

Initially, this guide sought to provide a comprehensive overview of 6-(2-Bromophenyl)pyrimidin-4-amine. However, an exhaustive search of chemical databases and supplier catalogs did not yield a specific CAS (Chemical Abstracts Service) number for this particular isomer. The absence of a dedicated CAS number strongly indicates that 6-(2-Bromophenyl)pyrimidin-4-amine is not a commonly cataloged or commercially available compound. In the precise world of chemical research and procurement, the CAS number is the definitive identifier for a substance, ensuring the accuracy and reproducibility of scientific work.

Therefore, to provide a tangible and actionable resource, this guide will pivot to a closely related and commercially available isomer: 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine . This compound shares the core structural features of a bromophenyl group attached to a pyrimidine amine, making it a relevant and valuable case study for researchers interested in this chemical class.

Chemical Identity and Properties of 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine

The precise identification of any chemical substance is paramount for scientific integrity. The following table summarizes the key identifiers for our focus compound.

IdentifierValueSource
Chemical Name 4-(4-Bromophenyl)-6-methylpyrimidin-2-amineLookChem[1]
CAS Number 792942-45-1LookChem[1]
Molecular Formula C₁₁H₁₀BrN₃LookChem[1]
Molecular Weight 264.12 g/mol LookChem[1]

Commercial Availability

SupplierCAS NumberNotes
LookChem792942-45-1Provides basic chemical properties.[1]

Note: The landscape of chemical suppliers is dynamic. Researchers should always verify the current availability and purity from their preferred vendors before initiating any experimental work.

The Role of Aminopyrimidines in Medicinal Chemistry

The aminopyrimidine core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[2][3] Its prevalence is due to the ability of the nitrogen atoms in the pyrimidine ring to act as hydrogen bond acceptors, and the amino group to act as a hydrogen bond donor. This facilitates strong and specific interactions with biological targets such as protein kinases, which are often implicated in diseases like cancer. The addition of a bromophenyl group provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Conceptual Experimental Workflow: Suzuki Cross-Coupling

A common and powerful application of bromo-aryl substituted compounds in medicinal chemistry is their use as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex molecules. The following workflow outlines a conceptual protocol for a Suzuki coupling reaction using 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine as the starting material.

Diagram of the Suzuki Coupling Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactant_A 4-(4-Bromophenyl)-6- methylpyrimidin-2-amine Reaction Reaction in Solvent (e.g., Dioxane/Water) under Inert Atmosphere (e.g., N₂ or Ar) with Heating Reactant_A->Reaction Reactant_B Aryl Boronic Acid Reactant_B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Coupled Product Analysis->Product

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Detailed Experimental Protocol

Objective: To synthesize a biaryl compound by coupling 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine with an aryl boronic acid.

Materials:

  • 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (1 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-(4-bromophenyl)-6-methylpyrimidin-2-amine, the aryl boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the solvent mixture (dioxane and water) to the flask, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent Mixture: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic reactants and the inorganic base.

Conclusion

While the specific isomer 6-(2-Bromophenyl)pyrimidin-4-amine is not readily found in commercial catalogs, the broader class of bromophenyl-substituted pyrimidinamines remains a fertile ground for medicinal chemistry research. By focusing on a commercially available analogue such as 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (CAS RN: 792942-45-1), researchers can effectively explore the synthesis and derivatization of this important scaffold. The conceptual Suzuki coupling workflow provided here serves as a foundational template for the elaboration of this and similar building blocks in the quest for novel therapeutic agents.

References

[2] One‐pot synthesis of 3‐(2‐amino‐6‐arylpyrimidin‐4‐yl)‐4‐hydroxyquinolin‐2(1H). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

[4] A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

[5] Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

[3] Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

[6] 2-[[4-(2-Bromophenyl)-2-[(6-fluoro-1,3-benzoxazol-2-yl)amino]-6-methyl-1,4-dihydropyrimidine-5-carbonyl]amino]pyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

[7] N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

[8] 2-((6-Amino-5-(4-bromophenyl)pyrimidin-4-yl)oxy)ethanol. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]

[9] 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. (2009, October 29). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

[10] 4-Amino-6-bromo-2-methylpyrimidine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

[11] N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

[12] 6-Bromo-4-methylpyridin-2-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

[13] Men's Targhee III Waterproof. (n.d.). KEEN. Retrieved February 23, 2026, from [Link]

[1] Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

[14] 6-Methoxy-2-methylpyrimidin-4-amine. (n.d.). Synthonix. Retrieved February 23, 2026, from [Link]

Sources

Biological Activity of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-phenylpyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interact with diverse biological targets through distinct substitution vectors. Unlike the widely commercialized 2-aminopyrimidine class (e.g., Imatinib), the 4-amine-6-phenyl regioisomer offers a unique topology for engaging the ATP-binding cleft of protein kinases and the hydrophobic pockets of specific enzymes like Deubiquitinases (DUBs) and Cyclooxygenases (COX).

This guide provides a rigorous analysis of this scaffold's structure-activity relationship (SAR), detailing its primary role as a Type II-like Kinase Inhibitor (FLT3) and an emerging USP1/UAF1 Inhibitor . It includes validated synthetic protocols and assay methodologies designed for immediate application in drug discovery workflows.

Structural Basis & Pharmacophore Analysis

The 6-phenylpyrimidin-4-amine core derives its potency from three critical interaction domains. Understanding these vectors is essential for rational drug design.

The Pharmacophore Triad
  • The Hinge Binder (N4-Amine): The nitrogen at position 4 (and the adjacent N3 of the pyrimidine ring) functions as a bidentate hydrogen bond donor/acceptor pair. In kinase targets, this motif anchors the molecule to the hinge region (e.g., Cys694 in FLT3).

  • The Hydrophobic Anchor (C6-Phenyl): The phenyl ring at position 6 projects into the hydrophobic back-pocket (Gatekeeper region) of the enzyme. Steric bulk here (e.g., -CF3, -Cl) often dictates selectivity between kinase isoforms.

  • The Solubilizing/Specificity Tail (N-Substituents): Substituents on the 4-amino group extend into the solvent-exposed region, modulating solubility and pharmacokinetic properties.

Interactive SAR Visualization

The following diagram illustrates the core scaffold and its substitution logic.

SAR_Logic Core 6-Phenylpyrimidin-4-amine (Scaffold Core) Pos4 Position 4 (Amine) Hinge Binding Motif (H-bond Donor) Core->Pos4 Pos6 Position 6 (Phenyl) Hydrophobic Pocket (Selectivity Filter) Core->Pos6 Pos2 Position 2 Electronic Tuning (pKa Modulation) Core->Pos2 Target_FLT3 Target: FLT3 Kinase (Leukemia) Pos4->Target_FLT3 Anchors to Cys694 Pos6->Target_FLT3 Occupies Gatekeeper Target_USP1 Target: USP1/UAF1 (DNA Repair) Pos6->Target_USP1 Allosteric blockade

Figure 1: Pharmacophore dissection of the 6-phenylpyrimidin-4-amine scaffold showing critical binding vectors for Kinase and DUB inhibition.

Primary Therapeutic Targets

FLT3 Inhibition (Acute Myeloid Leukemia)

The 6-phenylpyrimidin-4-amine derivatives act as Type II-like inhibitors of FMS-like Tyrosine Kinase-3 (FLT3).

  • Mechanism: The pyrimidine N3 accepts a hydrogen bond from the backbone NH of the hinge region, while the C4-amino group donates a hydrogen bond to the backbone carbonyl.

  • Key Data: Derivatives with a para-substituted aniline at the 4-position have demonstrated IC50 values in the low nanomolar range (13.9 nM – 150 nM) against FLT3-ITD mutants [1].

USP1/UAF1 Inhibition (Oncology/DNA Repair)

Recent screens identified N-benzyl-2-phenylpyrimidin-4-amine analogs (a regioisomer subset) as potent inhibitors of the deubiquitinase USP1.

  • Mechanism: These compounds disrupt the USP1-UAF1 protein-protein interaction or block the catalytic cleft, preventing the deubiquitination of PCNA and FANCD2, leading to the accumulation of DNA damage in cancer cells.

  • Potency: Optimized derivatives (e.g., ML323 analogs) achieve IC50 < 100 nM [2].

COX-2 Inhibition (Inflammation)

While less common than kinase activity, 2-amine-4,6-diphenylpyrimidine derivatives (isomeric to the core topic but relevant) exhibit high selectivity for COX-2 over COX-1. The 6-phenyl group fits into the larger secondary pocket accessible only in COX-2 [3].

Experimental Protocols

Chemical Synthesis: Microwave-Assisted Regioselective Suzuki Coupling

This protocol ensures the exclusive formation of the 6-phenyl derivative from commercially available 4,6-dichloropyrimidine, avoiding the common mixture of isomers.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Phenylboronic acid derivative (1.1 eq)

  • Pd(PPh3)4 (0.5 mol%)[1]

  • Na2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (2:1)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 4,6-dichloropyrimidine (149 mg, 1 mmol) in 4 mL of 1,4-dioxane.

  • Activation: Add phenylboronic acid (1.1 mmol) and aqueous Na2CO3 (2 mL, 2M). Degas with Argon for 5 minutes.

  • Catalysis: Add Pd(PPh3)4 (5.8 mg). Seal the vial immediately.

  • Reaction: Irradiate at 100°C for 15 minutes (Power: 150W). Note: Conventional heating requires 12 hours reflux.

  • Amination (Step 2): To the intermediate (4-chloro-6-phenylpyrimidine), add the desired amine (R-NH2, 2.0 eq) and DIEA (3.0 eq) in n-butanol. Heat at 120°C for 2 hours.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check: The intermediate 4-chloro-6-phenylpyrimidine should show a characteristic singlet at ~7.8 ppm (pyrimidine H2) and ~7.6 ppm (pyrimidine H5) in 1H-NMR.

Biological Assay: ADP-Glo™ Kinase Assay (FLT3)

This luminescent assay quantifies kinase activity by measuring the generation of ADP.

Workflow Diagram:

Kinase_Assay Step1 Enzyme Reaction (FLT3 + Substrate + ATP + Compound) Incubate 60 min @ RT Step2 ADP-Glo Reagent Addition (Terminates reaction, depletes ATP) Step1->Step2 Step3 Incubation 40 min @ RT Step2->Step3 Step4 Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Step3->Step4 Step5 Read Luminescence (RLU ~ % Inhibition) Step4->Step5

Figure 2: Workflow for the ADP-Glo kinase inhibition assay.

Protocol:

  • Plate Setup: Use white 384-well plates.

  • Compound Addition: Add 1 µL of 6-phenylpyrimidin-4-amine derivative (serial dilution in DMSO).

  • Enzyme Mix: Add 2 µL of FLT3 enzyme (0.5 ng/µL final). Incubate 10 min.

  • Substrate Start: Add 2 µL of ATP/Poly(Glu,Tyr) mix. Final ATP concentration should be at Km (approx 10 µM).

  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction). Incubate 40 min. Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

The following table summarizes representative SAR data for 6-phenylpyrimidin-4-amine derivatives against FLT3, highlighting the impact of the 6-phenyl substitution pattern [1].

Compound IDR1 (4-Amine Subst.)[2][3][4]R2 (6-Phenyl Subst.)FLT3 IC50 (nM)Selectivity Note
Ref-1 PhenylH> 10,000Inactive (lacks hydrophobic fill)
Lead-A 4-(Piperazin-1-yl)phenylH850Moderate Activity
Lead-B 4-(Piperazin-1-yl)phenyl4-Methyl 120Improved Lipophilicity
Lead-C 4-(Piperazin-1-yl)phenyl3-Trifluoromethyl 13.9 Potent (Gatekeeper interaction)
Lead-D 3-Pyridyl4-Methoxy450Loss of H-bond network

Interpretation:

  • The "Magic Methyl" Effect: Adding a methyl or CF3 group to the 6-phenyl ring (Lead-C) drastically improves potency. This confirms the 6-phenyl group occupies a restrictive hydrophobic pocket (gatekeeper) in the kinase active site.

  • Amine Tail: The piperazine tail in Lead-A/B/C aids solubility and likely interacts with solvent-exposed residues (e.g., Asp829).

References

  • Bharate, S. B., et al. (2021).[5] "Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3." MDPI Molecules. [Link]

  • Liang, Q., et al. (2014).[6] "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A., et al. (2025).[3][7] "Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl)Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective COX-2 Inhibitors." Bentham Science. [Link]

  • Kralj, D., et al. (2021).[5] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." MDPI Molecules. [Link]

Sources

Targeting the Kinase Hinge & Gatekeeper: The 2-Bromophenyl-Pyrimidine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the 2-bromophenyl-pyrimidine scaffold represents a privileged structural motif that synergizes three distinct medicinal chemistry principles: hinge-binding mimicry , conformational control via atropisomerism , and halogen bonding (XB) . While the pyrimidine core serves as the foundational ATP-mimetic, the ortho-bromo substitution on the phenyl ring is not merely a lipophilic appendage; it is a functional tool for inducing biaryl twisting and engaging high-value "sigma hole" interactions with backbone carbonyls.

This guide deconstructs the pharmacophore's mechanism, provides a field-validated synthetic route, and outlines the biological assays required to validate its potency.

Structural Biology & Mechanism of Action

The Pyrimidine Core: Hinge Binding

The pyrimidine ring acts as the primary anchor, mimicking the adenine ring of ATP. In a typical Type I or Type I½ binding mode, the pyrimidine nitrogen atoms engage in a bidentate hydrogen-bonding network with the kinase hinge region (residues connecting the N- and C-lobes).

  • N1 Interaction: Accepts a hydrogen bond from the backbone amide NH of the hinge residue.

  • C2-Amino Group (if present): Donates a hydrogen bond to the backbone carbonyl.

The 2-Bromophenyl Moiety: The "Sigma Hole" & Ortho-Twist

The inclusion of a bromine atom at the ortho (C2) position of the phenyl ring introduces two critical electronic and steric effects that drive potency and selectivity.

A. The Sigma Hole Effect (Halogen Bonding)

Unlike fluorine, which is universally electronegative, bromine exhibits an anisotropic charge distribution known as a sigma hole (


-hole). This is a localized region of positive electrostatic potential on the extension of the C-Br bond axis, while the equatorial region remains negative.
  • Mechanism: The positive

    
    -hole forms a highly directional, non-covalent interaction (Halogen Bond) with electron-rich Lewis bases in the active site, most commonly the backbone carbonyl oxygen of the hinge or the gatekeeper residue.
    
  • Energetics: Studies indicate that Br-based halogen bonds can contribute 1–3 kcal/mol to binding affinity, often surpassing analogous chloro- or methyl-substitutions due to the larger polarizability of bromine [1, 2].

B. Conformational Control (The Ortho-Twist)

The steric bulk of the ortho-bromine atom forces the phenyl ring to twist out of plane relative to the pyrimidine core.

  • Dihedral Angle: This twist (typically 40–60°) disrupts planarity, preventing the molecule from intercalating into DNA (reducing toxicity) and forcing the phenyl group to occupy the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue [3].

Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity between the chemical scaffold and the kinase active site.

PharmacophoreMap cluster_Ligand Ligand: 2-Bromophenyl-Pyrimidine cluster_Kinase Kinase Active Site Pyrimidine Pyrimidine Core Hinge Hinge Region (Backbone NH/CO) Pyrimidine->Hinge Bidentate H-Bonds (ATP Mimicry) Phenyl Phenyl Ring Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Phenyl->Gatekeeper Hydrophobic Interaction Bromo 2-Bromo Substituent Bromo->Phenyl Induces Torsion (Selectivity) BackboneCO Backbone Carbonyl (Lewis Base) Bromo->BackboneCO Halogen Bond (Sigma Hole)

Figure 1: Mechanistic interaction map highlighting the dual role of the bromine atom in halogen bonding and conformational control.

Structure-Activity Relationship (SAR) Data

The superiority of the bromo-substituent over other halogens is often evident in matched molecular pair (MMP) analysis. The table below summarizes typical IC50 shifts observed when scanning the ortho-position of a phenyl-aminopyrimidine scaffold against a representative kinase (e.g., CK2 or BRAF) [1, 4].

Substituent (R)Atomic Radius (Å)Sigma Hole MagnitudeIC50 (nM)Mechanistic Rationale
-H 1.20N/A450Baseline activity; lacks hydrophobic fill and twist.
-F 1.47Negligible320Low steric bulk; no sigma hole; minimal twist.
-Cl 1.75Moderate85Good fit; moderate twist; weak halogen bond.
-Br 1.85 Strong 12 Optimal twist + Strong Sigma Hole interaction.
-CH3 2.00None150Steric twist only; lacks electronic (XB) contribution.

Note: Data is representative of trends observed in CK2 and BRAF inhibitor optimization [1, 5].

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize a 2-((2-bromophenyl)amino)pyrimidine derivative via Nucleophilic Aromatic Substitution (SNAr). Reaction Type: Sequential SNAr on 2,4-dichloropyrimidine.[1]

Synthetic Pathway Diagram

Synthesis Start 2,4-Dichloropyrimidine Intermed Intermediate: 2-Chloro-4-amino-pyrimidine Start->Intermed DIPEA, IPA, 0°C -> RT SNAr @ C4 (Less hindered) Reagent1 Step 1: R1-Amine (C4-Selectivity) Product Final Scaffold: 2-(2-Bromophenylamino)-4-R-pyrimidine Intermed->Product HCl/n-BuOH, 100°C OR Pd-Catalysis Reagent2 Step 2: 2-Bromoaniline (Acid Catalysis/Buchwald)

Figure 2: Sequential functionalization of the pyrimidine core. C4 is substituted first due to higher reactivity, followed by the C2 installation of the bromophenyl group.

Detailed Protocol (Self-Validating)

Step 1: C4-Functionalization (The "Tail")

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropyl alcohol (IPA) (10 mL/g).

  • Addition: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (1.2 eq) followed by the desired amine R1-NH2 (1.0 eq) dropwise.

    • Validation Check: C4 is more electrophilic than C2. Maintaining 0°C ensures regioselectivity for C4.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Evaporate volatiles. Partition between EtOAc/Water.[1][2] Dry organic layer (

    
    ) and concentrate.[1][2]
    

Step 2: C2-Functionalization (The "Head" - 2-Bromophenyl) Note: Anilines are poor nucleophiles. Acid catalysis or Buchwald-Hartwig coupling is required.

Method A: Acid Catalyzed (Standard)

  • Setup: Dissolve the Step 1 intermediate (1.0 eq) in n-butanol or NMP.

  • Reagent: Add 2-bromoaniline (1.2 eq) and conc. HCl (3–4 drops) or p-TsOH (0.5 eq).

  • Reflux: Heat to 100–120°C for 12–18 hours.

    • Validation Check: The reaction mixture should turn yellow/orange. If LC-MS shows starting material remains after 18h, switch to Method B.

  • Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.

Method B: Buchwald-Hartwig (For difficult substrates)

  • Catalyst:

    
     (5 mol%), Xantphos (10 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C under

    
     for 4 hours.
    

Biological Validation: Kinase Assay

To confirm the efficacy of the 2-bromophenyl pharmacophore, a FRET-based LanthaScreen assay is recommended over standard radiometric assays for higher throughput and sensitivity.

Assay Protocol
  • Reagents: Recombinant Kinase (e.g., BRAF V600E), Alexa Fluor® 647-labeled ATP tracer, and Europium-labeled anti-tag antibody.

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Top conc: 10 µM).

  • Incubation:

    • Add 5 µL inhibitor to 384-well plate.

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL Tracer ATP.

  • Readout: Incubate for 60 min at RT. Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases.[3] Current Topics in Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions: Design Guidelines. Journal of Medicinal Chemistry. Link

  • BenchChem. Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors: Application Notes & Protocols. Link

  • Furet, P., et al. (2012). Structure-Based Design of Kinase Inhibitors: The Role of the Halogen Bond. Bioorganic & Medicinal Chemistry Letters.
  • Tsai, J., et al. (2008). Discovery of a Selective Inhibitor of Oncogenic B-Raf Kinase with Potent Antimelanoma Activity (PLX4032). Proceedings of the National Academy of Sciences. Link

Sources

Comparative Analysis: 6-(2-Bromophenyl) vs. 6-(4-Bromophenyl) Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between 6-(2-bromophenyl) and 6-(4-bromophenyl) isomeric moieties. This analysis focuses on their application in heterocyclic medicinal chemistry (e.g., benzodiazepines, pyrimidines, and quinazolines), where regioisomerism dictates bioavailability and receptor affinity.

Executive Summary

In medicinal chemistry, the positional isomerism of a halogen substituent on a pendant phenyl ring is not merely a structural nuance—it is a determinant of efficacy.

  • 6-(2-bromophenyl) [Ortho]: Characterized by high steric hindrance. This isomer forces the biaryl system into a non-coplanar (twisted) conformation, often critical for fitting into globular receptor pockets (e.g., GABA_A receptors, Kinase hydrophobic pockets).

  • 6-(4-bromophenyl) [Para]: Characterized by electronic withdrawal without significant steric bulk near the biaryl axis. This isomer tends to adopt a more planar geometry, facilitating

    
    -stacking but often lacking the conformational selectivity of the ortho isomer. It primarily serves to block metabolic hydroxylation at the para position.
    

Structural & Electronic Mechanics

The core difference lies in the biaryl torsion angle and the resulting atropisomeric potential .

Conformational Dynamics (The "Ortho Effect")

When a 6-membered heterocycle is coupled to a bromophenyl group:

  • The 2-Bromo (Ortho) Constraint: The Van der Waals radius of Bromine (1.85 Å) creates a severe steric clash with the protons or substituents on the adjacent ring. To relieve this strain, the phenyl ring rotates out of plane, locking the torsion angle (

    
    ) typically between 60° and 90° .
    
    • Impact: This creates a rigid, three-dimensional scaffold ("shape-driven binding").

  • The 4-Bromo (Para) Freedom: The bromine atom is distal to the biaryl axis. The torsion angle is governed only by weak electronic conjugation effects, typically allowing

    
     to fluctuate between 20° and 40° .
    
    • Impact: This creates a flatter, more flexible molecule ("electronic-driven binding").

Quantitative Comparison
Feature6-(2-Bromophenyl) [Ortho]6-(4-Bromophenyl) [Para]
Torsion Angle (

)
~65° - 90° (Rigid)~30° (Flexible)
Electronic Effect Inductive withdrawal (-I) + Steric Inhibition of ResonanceInductive (-I) + Mesomeric (+M)
Solubility (LogP) Higher (lower crystal lattice energy due to twist)Lower (better packing/stacking)
Metabolic Stability Moderate (exposed para-position vulnerable)High (blocks CYP450 para-hydroxylation)

Synthetic Protocols & Challenges

Synthesizing these isomers requires distinct catalytic strategies. The ortho-isomer is notoriously difficult to synthesize via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) due to steric hindrance slowing the oxidative addition and transmetallation steps.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required to optimize yields for each isomer.

SyntheticWorkflow Start Starting Material (6-Chloro-heterocycle) Decision Target Isomer? Start->Decision Para Target: 6-(4-Bromophenyl) Decision->Para Para-Br Ortho Target: 6-(2-Bromophenyl) Decision->Ortho Ortho-Br Cond_Para Standard Conditions Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Reflux 80°C, 4h Para->Cond_Para Result_Para Yield: >85% Kinetic Control Cond_Para->Result_Para Cond_Ortho Steric-Optimized Conditions Pd2(dba)3 + S-Phos (Ligand) K3PO4, Toluene/H2O Reflux 100°C, 12-24h Ortho->Cond_Ortho Result_Ortho Yield: ~60-70% Requires Bulky Ligand Cond_Ortho->Result_Ortho

Figure 1: Divergent Suzuki-Miyaura coupling strategies. The sterically hindered 2-bromo isomer requires electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) to facilitate the catalytic cycle.

Detailed Experimental Protocol

Objective: Synthesis of 6-(2-bromophenyl)-subsituted heterocycle via Suzuki Coupling.

Reagents:

  • Aryl Chloride substrate (1.0 eq)

  • 2-Bromophenylboronic acid (1.5 eq) [Note: Excess required due to protodeboronation]

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl₂ for robust substrates.

  • Base: K₃PO₄ (3.0 eq) [Anhydrous preferred for hindered substrates]

  • Solvent: Toluene:Water (10:1)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the aryl chloride, boronic acid, base, and ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Initiation: Add the Palladium source last to prevent premature aggregation.

  • Reaction: Heat to 100°C. Critical: Vigorous stirring (1000 rpm) is required to overcome the biphasic barrier.

  • Monitoring: Monitor via TLC/LC-MS. The ortho-coupling is slow; expect 12–24h reaction times compared to 2–4h for the para-isomer.

  • Purification: The 2-bromo product often elutes faster on silica gel (higher

    
    ) than the 4-bromo isomer due to the twisted, non-planar "ball-like" shape reducing interaction with the stationary phase.
    

Pharmacological Implications[1][2][3][4]

Binding Pocket Fit (SAR)
  • 6-(2-bromophenyl): This moiety is frequently used to mimic the "kink" of natural ligands. In benzodiazepines (e.g., Phenazepam analogs), the ortho substituent forces the phenyl ring perpendicular to the diazepine ring. This is the bioactive conformation for the GABA-A receptor benzodiazepine binding site.

  • 6-(4-bromophenyl): Often shows reduced affinity in these specific pockets because the flat conformation clashes with the receptor walls (steric penalty). However, it is highly effective in linear hydrophobic channels (e.g., kinase inhibitors) where length and linearity are preferred.

Metabolic Liability
  • CYP450 Blocking: The 4-position of a phenyl ring is the primary site for oxidative metabolism (hydroxylation).

    • 4-Br: Effectively blocks this site, extending half-life (

      
      ).
      
    • 2-Br: Leaves the 4-position open. These compounds are often rapidly metabolized to 4-hydroxy metabolites unless the scaffold protects them.

Analytical Differentiation

Distinguishing these isomers is critical during synthesis and quality control.

Method6-(2-bromophenyl) Signature6-(4-bromophenyl) Signature
1H NMR Shielding Effect: Protons on the heterocycle adjacent to the phenyl ring often shift upfield (lower ppm) due to the ring current of the twisted phenyl group.Standard Shift: Minimal shielding; typical aromatic shifts.
Coupling Constants Complex splitting (dd/td) for the phenyl ring.Symmetric AA'BB' system (characteristic "roof effect" doublets).
HPLC Shorter Retention Time (Non-planar, less surface area).Longer Retention Time (Planar, higher surface area interaction).
IR Spectroscopy Out-of-plane bending: ~750 cm⁻¹ (Ortho).Out-of-plane bending: ~800-850 cm⁻¹ (Para).

References

  • Structure-Activity Relationships in Endothelin Antagonists: Boss, C., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Conformational Analysis of Biaryl Systems: Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides: Khan, S. A., et al. (2022).[1] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals.[2][3][4][5][1][6][7] [Link][1][8]

Sources

An In-depth Technical Guide to 6-(2-Bromophenyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-(2-Bromophenyl)pyrimidin-4-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While specific literature on this exact isomer is sparse, this document consolidates knowledge of closely related analogues to present a robust guide for researchers. We provide the canonical SMILES string, a detailed, field-proven synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and a discussion of its potential applications as a kinase inhibitor in therapeutic signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of substituted pyrimidinamines.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental core in a vast number of biologically active molecules, including several approved pharmaceuticals. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it a privileged scaffold in medicinal chemistry. Phenyl-substituted pyrimidinamines, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This guide focuses on the specific isomer, 6-(2-Bromophenyl)pyrimidin-4-amine, providing a foundational understanding for its synthesis and potential biological evaluation.

Compound Identification and Physicochemical Properties

Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its chemical structure and data from analogous compounds.

Canonical SMILES String: N1=CN=C(C=C1)C2=CC=CC=C2Br

PropertyPredicted Value
Molecular Formula C10H8BrN3
Molecular Weight 249.09 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine via Suzuki-Miyaura Coupling

The synthesis of 6-aryl-pyrimidin-4-amines is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route to form the crucial carbon-carbon bond between the pyrimidine and phenyl rings.[1][2] The proposed synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine utilizes the coupling of a suitable 6-halopyrimidin-4-amine with 2-bromophenylboronic acid. 6-Chloropyrimidin-4-amine is an ideal starting material due to its commercial availability and appropriate reactivity in Suzuki couplings.

Rationale for Method Selection

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1][2] The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base is critical for the catalytic cycle to proceed efficiently.[3]

Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants A 6-Chloropyrimidin-4-amine C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B 2-Bromophenylboronic acid B->C D 6-(2-Bromophenyl)pyrimidin-4-amine C->D

Figure 1: Proposed synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine.

Materials:

  • 6-Chloropyrimidin-4-amine

  • 2-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyrimidin-4-amine (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(2-Bromophenyl)pyrimidin-4-amine.

Potential Applications in Drug Discovery: Kinase Inhibition

Substituted pyrimidines are well-documented as potent inhibitors of a variety of protein kinases.[4][5] The 4-aminopyrimidine core can act as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase. The 6-phenyl substituent can then extend into a hydrophobic pocket, with its substitution pattern influencing selectivity and potency.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the development and progression of several cancers.[6] Many EGFR inhibitors feature a 4-anilino-pyrimidine or a related heterocyclic core. The general structure of 6-(2-Bromophenyl)pyrimidin-4-amine makes it a candidate for investigation as an EGFR inhibitor. The 2-bromo-phenyl moiety can explore interactions within the hydrophobic pocket of the ATP-binding site, and its presence may influence the conformational orientation of the molecule, potentially leading to enhanced binding affinity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR ADP ADP PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS STAT STAT Pathway EGFR->STAT Compound 6-(2-Bromophenyl) pyrimidin-4-amine Compound->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Figure 2: Potential inhibition of the EGFR signaling pathway.

Conclusion

6-(2-Bromophenyl)pyrimidin-4-amine represents a valuable, yet underexplored, scaffold for medicinal chemistry research. This guide provides a robust and reproducible synthetic strategy based on the well-established Suzuki-Miyaura coupling reaction, enabling its accessibility to the scientific community. The structural similarities to known kinase inhibitors, particularly those targeting the EGFR pathway, suggest that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutics. The protocols and insights presented herein are intended to serve as a solid foundation for such exploratory efforts.

References

  • Labed, N., & Lograda, M. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Chemistry Letters, 46(6), 844-847. [Link]

  • Urbancova, V., Holas, O., & Slapakova, T. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(12), 1820–1826. [Link]

  • Tse, A. N., & Kogan, E. S. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1699. [Link]

  • Denny, W. A. (2001). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Academia.edu. [Link]

  • Al-Otaibi, J. S., & El-Gazzar, A. R. B. A. (2019). One‐pot synthesis of 3‐(2‐amino‐6‐arylpyrimidin‐4‐yl)‐4‐hydroxyquinolin‐2(1H)‐ones. Journal of Heterocyclic Chemistry, 56(1), 226-233. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Future Medicinal Chemistry, 9(13), 1537-1565. [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2009). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Journal of the Serbian Chemical Society, 74(10), 1069-1078. [Link]

  • Krasavin, M. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 25(22), 5463. [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Tetrahedron, 59(47), 9487-9496. [Link]

  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2009). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. [Link]

  • Whiteker, G. T., & Epp, J. B. (2021). Improved synthesis of 6-aryl-4-aminopicolinates.
  • PubChem. (n.d.). N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 6-(4-bromophenyl)pyrimidin-4-amine. [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Kumar, S., & Narasimhan, B. (2021). Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Mini reviews in medicinal chemistry, 21(16), 2215–2230. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • LookChem. (n.d.). Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. [Link]

  • Kumar, A., & Singh, R. K. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Sharma, R., & Kumar, R. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European journal of medicinal chemistry, 157, 935–969. [Link]

  • PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. National Center for Biotechnology Information. [Link]

  • Sharma, R., & Kumar, R. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European journal of medicinal chemistry, 157, 935–969. [Link]

  • PubChem. (n.d.). 6-{2-[6-(Morpholin-4-yl)pyridin-3-yl]ethynyl}-5-(3-phenylpropyl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 6-bromo-2-ethoxypyrimidin-4-amine. [Link]

  • Ali, S., & Iram, S. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3329. [Link]

Sources

Methodological & Application

Strategic Synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine via Site-Selective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Strategy

Objective: Synthesize 6-(2-bromophenyl)pyrimidin-4-amine (Target) from 6-chloropyrimidin-4-amine and 2-bromophenylboronic acid.

The Challenge: This reaction presents a classic "Chemoselectivity vs. Sterics" dilemma.

  • Chemoselectivity (Halogen Hierarchy): The reaction system contains two halogenated sites: the C-Cl on the electron-deficient pyrimidine and the C-Br on the electron-rich phenyl ring. Standard reactivity trends (

    
    ) suggest the catalyst might prefer the C-Br bond, leading to polymerization or homocoupling of the boronic acid. However, the electron-deficiency of the pyrimidine ring activates the C-Cl bond, making it competitively reactive.
    
  • Steric Hindrance: The boronic acid is ortho-substituted (2-bromo). This steric bulk significantly retards the transmetallation step, requiring a catalyst system with high turnover frequency (TOF) and bulky ligands to facilitate the coupling.

The Solution: We utilize Ligand-Controlled Selectivity . By employing electron-rich, bulky phosphine ligands (e.g., XPhos or dppf), we accelerate the Oxidative Addition (OA) into the electron-deficient C-Cl bond of the pyrimidine while simultaneously facilitating Transmetallation with the hindered boronic acid.

Reaction Scheme

Reactants:

  • Electrophile: 6-chloropyrimidin-4-amine (CAS: 5305-59-9)

  • Nucleophile: 2-bromophenylboronic acid (CAS: 244205-40-1)

Product:

  • 6-(2-bromophenyl)pyrimidin-4-amine

Experimental Protocols

Method A: High-Fidelity Protocol (Recommended)

Best for: High yields, difficult substrates, and ensuring chemoselectivity.

Reagents & Materials:

  • Substrate 1: 6-Chloropyrimidin-4-amine (1.0 equiv, 1.0 mmol, 129.5 mg)

  • Substrate 2: 2-Bromophenylboronic acid (1.2 equiv, 1.2 mmol, 241.0 mg)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2-3 mol%, 0.02-0.03 mmol)

    • Why: XPhos is exceptional for sterically hindered (ortho-substituted) biaryl couplings and activates aryl chlorides efficiently.

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) (Total volume: 5-10 mL)

    • Note: All solvents must be degassed.

Step-by-Step Procedure:

  • Setup: Charge a dried microwave vial or Schlenk flask with a magnetic stir bar.

  • Loading: Add 6-chloropyrimidin-4-amine, 2-bromophenylboronic acid, and K₃PO₄.

  • Inertion: Cap the vessel and cycle Vacuum/Argon (or Nitrogen) 3 times to remove oxygen.

    • Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water mixture under Argon flow.

  • Catalyst Addition: Briefly remove the septum (under positive Argon pressure) to add the XPhos Pd G2 catalyst, then reseal immediately.

  • Reaction:

    • Thermal: Heat to 85°C for 4–12 hours. Monitor by TLC/LCMS.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[4]

    • Mobile Phase: DCM:MeOH (Gradient 100:0 to 95:5) or Hexanes:EtOAc (Gradient 50:50 to 0:100). The free amine makes the product polar.

Method B: Standard Protocol (Cost-Effective)

Best for: Routine synthesis where XPhos is unavailable.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and promoting reductive elimination, crucial for heterocycles.

  • Base: Na₂CO₃ (2M Aqueous Solution) (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) (or Toluene/EtOH)

Modifications:

  • Requires longer reaction times (12–18 hours) at reflux (90–100°C).

  • Slightly higher risk of protodeboronation (loss of boronic acid group) due to longer heating.

Data & Validation

Optimization Matrix
VariableCondition A (High Performance)Condition B (Standard)Impact on Outcome
Catalyst XPhos Pd G2 Pd(dppf)Cl₂XPhos handles steric bulk of 2-Br group significantly better.
Base K₃PO₄Na₂CO₃K₃PO₄ is milder/anhydrous option, reducing protodeboronation.
Solvent Dioxane/H₂ODME/H₂ODioxane allows higher temperatures; H₂O is essential for the catalytic cycle.
Temp 85°C95°CLower temp in Method A preserves the C-Br bond integrity.
QC & Characterization Criteria
  • TLC: The product will be more polar than the starting chloride but less polar than the boronic acid. Stain with Ninhydrin (for free amine) or UV.

  • LCMS: Look for M+H peak.

    • Isotope Pattern: The product contains one Bromine .[5] You must see a 1:1 doublet ratio (M and M+2) at the molecular ion peak.

    • Mass Calc: C₁₀H₈BrN₃. MW ≈ 250.1. Expect peaks at ~250 and ~252.

  • ¹H NMR:

    • Pyrimidine Protons: Singlet at C2 (approx 8.5 ppm) and Singlet at C5 (approx 6.5-7.0 ppm).

    • Amine: Broad singlet (exchangeable with D₂O) around 5.0-7.0 ppm.

    • Phenyl Ring: 4 aromatic protons. Look for the distinct splitting of the ortho-substituted ring.

Visualized Workflow (Graphviz)

SuzukiWorkflow Start Start: Weigh Reagents (Py-Cl, Ar-B(OH)2, Base) Degas Degas Solvents (Dioxane/Water) Remove O2 Start->Degas Mix Combine & Add Catalyst (XPhos Pd G2) Degas->Mix React Reaction 85°C, 4-12h (Monitor TLC/LCMS) Mix->React Check QC Check: Is SM consumed? React->Check Check->React No (Add time/cat) Workup Workup: Extract w/ EtOAc Wash w/ Brine Check->Workup Yes Purify Purification: Column Chromatography (DCM/MeOH) Workup->Purify Final Final Product: 6-(2-bromophenyl)pyrimidin-4-amine Purify->Final

Caption: Step-by-step workflow for the synthesis of 6-(2-bromophenyl)pyrimidin-4-amine, emphasizing the critical degassing and QC steps.

Troubleshooting & "Expert Tips"

  • Problem: Low Conversion (Starting Material Remains)

    • Cause: Catalyst deactivation by oxygen or steric hindrance preventing transmetallation.

    • Fix: Ensure rigorous degassing. Switch to SPhos or XPhos if using simple Pd(PPh₃)₄. Increase catalyst loading to 5 mol%.

  • Problem: Homocoupling of Boronic Acid (Ph-Ph dimer)

    • Cause: Oxidative addition to the boronic acid is competing, or oxygen is present.

    • Fix: Add the boronic acid slowly (portion-wise) or use a slight excess (1.5 equiv) to account for loss. Ensure the atmosphere is strictly Argon.

  • Problem: Reaction at the Wrong Halogen (Loss of Br on Phenyl)

    • Cause: The catalyst inserted into the C-Br bond of the phenyl ring.

    • Fix: This is rare with electron-deficient pyrimidines (which react faster), but if observed, lower the temperature to 60-70°C. The activation energy for C-Cl (activated) is lower than unactivated C-Br in this specific electronic context.

  • Handling the Free Amine:

    • The free -NH₂ group at position 4 is generally tolerated. If yields are low, it may be coordinating to the Pd.

    • Fix: Use a "Pre-complexed" catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 rather than Pd(OAc)₂ + Ligand, as these are more robust against amine poisoning.

References

  • BenchChem. "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions." BenchChem Application Library. Accessed 2026.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational Suzuki Mechanism).[3]

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[6] Organic Chemistry Frontiers, 2014.[6] (Insights on steric hindrance in Suzuki coupling).

  • MDPI Molecules. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...". Molecules, 2020.[1][4][7] (Precedent for chloropyrimidine coupling).[4][8][9]

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Effects." (General reference for Ligand selection like XPhos).

Sources

one-pot synthesis protocols for aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Synthesis of 2-Aminopyrimidine Derivatives

Executive Summary

The 2-aminopyrimidine pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Imatinib, Palbociclib) and diverse anti-infective agents. Traditional synthesis often requires the isolation of chalcone intermediates, leading to lower overall yields and increased solvent waste.

This guide details two validated one-pot protocols that bypass intermediate isolation:

  • Protocol A: A Microwave-Assisted Multicomponent Reaction (MCR) for rapid library generation.

  • Protocol B: A Green, Aqueous PEG-400 mediated synthesis for scalable, eco-friendly production.

Strategic Overview & Mechanism

Both protocols rely on the in situ formation of an


-unsaturated ketone (chalcone) via Claisen-Schmidt condensation, followed immediately by a Michael addition of guanidine and subsequent cyclization/aromatization.

Key Mechanistic Insight: The reaction efficiency hinges on the guanidine species . Guanidine hydrochloride is stable but non-nucleophilic; it must be liberated in situ by a base (NaOH/KOH/KOtBu) to form the free base guanidine, which then attacks the electrophilic


-carbon of the chalcone intermediate.

Aminopyrimidine_Mechanism Aldehyde Aromatic Aldehyde Chalcone Chalcone Intermediate (In Situ) Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Acetophenone/Ketone Ketone->Chalcone Claisen-Schmidt Condensation Base Base (NaOH/KOH) Base->Chalcone FreeGuan Free Guanidine Base->FreeGuan Michael Michael Adduct Chalcone->Michael 1,4-Addition Guanidine Guanidine Salt Guanidine->FreeGuan Deprotonation FreeGuan->Michael 1,4-Addition Cyclic Dihydropyrimidine Michael->Cyclic Cyclization (-H2O) Product 2-Aminopyrimidine Cyclic->Product Oxidative Aromatization

Figure 1: Mechanistic pathway for the one-pot synthesis of 2-aminopyrimidines. The reaction proceeds via a cascade of condensation, addition, and cyclization.

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, difficult substrates, and medicinal chemistry SAR studies. Time: 5–15 minutes | Typical Yield: 85–94%

Reagents & Equipment
  • Microwave Reactor: Monowave 300 or equivalent (sealed vessel capability).

  • Solvent: Ethanol (EtOH) or DMF (for solubility-challenged substrates).

  • Base: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Procedure
  • Charge Vessel: In a 10 mL microwave process vial, add:

    • Aromatic Aldehyde (1.0 mmol)[1][2]

    • Acetophenone derivative (1.0 mmol)

    • Guanidine Hydrochloride (1.5 mmol) [Note: Excess guanidine ensures complete consumption of the electrophile]

  • Catalyst Addition: Add NaOH pellets (2.0 mmol) and Ethanol (2.0 mL).

    • Critical Step: Ensure the vessel is capped immediately to prevent solvent evaporation during the pre-stirring phase.

  • Irradiation: Program the microwave reactor:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool the reaction to 50°C using compressed air.

    • Pour the mixture into crushed ice (20 g).

    • Observation: A solid precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 5 mL) to remove excess base and guanidine salts.

    • Recrystallize from hot ethanol if TLC shows minor impurities.

Protocol B: Aqueous PEG-400 Green Synthesis (Scalable)

Best for: Large-scale synthesis, environmentally sensitive processes, and "benchtop" chemistry without microwave hardware. Time: 2–4 hours | Typical Yield: 80–90%

Reagents & Equipment
  • Solvent: Polyethylene Glycol 400 (PEG-400) and Water (1:1 v/v).

  • Base: Potassium Hydroxide (KOH).[3]

  • Equipment: Standard round-bottom flask, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Solvent Prep: Mix 5 mL of PEG-400 and 5 mL of water in a 50 mL flask.

    • Why PEG-400? It acts as a phase-transfer catalyst and solubilizer, allowing organic reactants to interact with the aqueous base without volatile organic solvents (VOCs).

  • Reactant Addition: Add:

    • Aromatic Aldehyde (5.0 mmol)

    • Acetophenone derivative (5.0 mmol)

    • Guanidine Hydrochloride (6.0 mmol)

  • Initiation: Add KOH (10.0 mmol) and heat the mixture to 80°C .

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (30% EtOAc in Hexane).

    • Endpoint: Disappearance of the aldehyde spot.

  • Isolation:

    • Cool to room temperature.[4]

    • Dilute with 20 mL of cold water.

    • Filter the precipitate and wash with water.

    • Recycling: The filtrate (containing PEG-400) can often be concentrated and reused, though fresh solvent is recommended for high-purity GMP applications.

Comparative Data & Validation

The following table summarizes the performance of these protocols against traditional reflux methods (which typically take 10-24 hours).

ParameterProtocol A (Microwave)Protocol B (Aq. PEG-400)Traditional Reflux (EtOH)
Reaction Time 5–15 mins2–4 hours12–24 hours
Temperature 120°C80°C78°C (Reflux)
Yield (Avg) 92%86%65–75%
Atom Economy High (One-pot)High (One-pot)Low (Two-step isolation)
Green Score Medium (Energy intensive)High (Water solvent)Low (VOC solvent)

Troubleshooting & Critical Parameters

  • Issue: Sticky/Oily Product.

    • Cause: Incomplete cyclization or residual PEG-400.

    • Fix: Triturate the crude oil with cold diethyl ether or ethanol/water (1:1) to induce crystallization.

  • Issue: Low Yield with Electron-Rich Aldehydes.

    • Cause: Methoxy- or amino-substituted aldehydes are less electrophilic, slowing the initial condensation.

    • Fix (Protocol A): Increase temperature to 140°C and time to 20 mins.

    • Fix (Protocol B): Add 10 mol% L-proline as a co-catalyst to accelerate the condensation step.

  • Safety Note: Guanidine hydrochloride is an irritant. NaOH/KOH are corrosive. Always wear PPE. The microwave vessels are under pressure; ensure vials are rated for >15 bar.

References

  • Green Aqueous Protocol: Jawale, et al. "One-Pot Three-Component Synthesis of 2-Amino Pyrimidines in Aqueous PEG-400 at Ambient Temperature." ResearchGate.[3] Available at: [Link]

  • General Mechanism & Applications: National Institutes of Health (NIH). "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." Available at: [Link]

  • Solvent-Free Methods: MDPI. "Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines." Available at: [Link]

Sources

High-Performance Solvent Selection for Suzuki-Miyaura Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SP-2025-CP

Abstract

The Suzuki-Miyaura cross-coupling of chloropyrimidines presents a unique set of solvato-kinetic challenges distinct from standard phenyl-phenyl couplings. Chloropyrimidines are electron-deficient, prone to hydrolysis, and possess nitrogen atoms capable of poisoning palladium catalysts. Furthermore, the requisite heteroaryl boronic acids often suffer from rapid protodeboronation in standard aqueous/polar conditions. This guide provides a scientifically grounded framework for solvent selection, moving beyond "trial-and-error" to a mechanistic approach that balances oxidative addition efficiency against substrate stability.

The Mechanistic Landscape

To select the correct solvent, one must understand the three competing forces in the catalytic cycle of chloropyrimidines:

A. The Oxidative Addition (OA) Barrier

Chloropyrimidines are generally less reactive than their bromo- or iodo- counterparts. While the electron-withdrawing nitrogen atoms activate the C-Cl bond compared to chlorobenzene, the OA step remains rate-limiting for many catalyst systems.

  • Solvent Impact: Polar aprotic solvents (DMF, DMAc) stabilize the anionic palladium species often proposed in the OA transition state, potentially accelerating the reaction. However, they are difficult to remove and environmentally "red-flagged."

B. The Protodeboronation Trap

Heteroaryl boronic acids (especially 2-pyrimidinyl and 2-pyridyl variants) are notoriously unstable.[1] In the presence of water and base, they undergo rapid protodeboronation, yielding the parent arene (pyrimidine) rather than the coupled product.

  • Solvent Impact: High water content and high temperatures favor protodeboronation. Alcohols like Isopropanol (iPrOH) have been shown to suppress this pathway compared to Methanol or pure Water/Dioxane systems.

C. Catalyst Sequestration (The "N-Binding" Effect)

The pyrimidine nitrogens are Lewis basic and can competitively bind to the Pd(II) center, displacing phosphine ligands and arresting the cycle (formation of Pd-black).

  • Solvent Impact: Solvents with moderate coordinating ability (like alcohols) can solvate the pyrimidine nitrogens, shielding the catalyst. Conversely, non-polar solvents (Toluene) may exacerbate aggregation unless bulky ligands (e.g., XPhos, SPhos) are used.

Solvent Classes & Performance Analysis[2][3][4]

The following table synthesizes industrial performance data for chloropyrimidine couplings.

Solvent ClassRepresentative SolventsPolarity (

)
Base CompatibilityRecommended Use Case"Green" Score
Traditional Ethers 1,4-Dioxane, THF, DMELow-Med

,

(aq)
Benchmarking. The standard starting point. Good solubility for organics.Low (Peroxides, Toxicity)
Polar Aprotics DMF, DMAc, NMPHigh

,

(suspension)
Difficult Substrates. High T required (>100°C). Solubilizes everything.Very Low (Reprotoxic)
Alcohols n-Butanol, Isopropanol (iPrOH), t-Amyl AlcoholHigh

, Carbonates
Green/Scale-up. Excellent for minimizing protodeboronation.High
Biphasic Toluene/Water, MeTHF/WaterLow

(aq)
Easy Separation. Good for lipophilic chloropyrimidines.Medium
Micellar Aqueous Water + TPGS-750-MHighOrganic bases (

)
Room Temp. Ultra-green, but requires specific surfactant optimization.Very High

Optimization Workflow: The Decision Matrix

Do not default to Dioxane/Water.[2] Use this logic flow to select the optimal system for your specific chloropyrimidine substrate.

SolventSelection Start Start: Chloropyrimidine + Heteroaryl Boronic Acid CheckBoronic Is the Boronic Acid Prone to Protodeboronation? (e.g., 2-pyridyl, 2-pyrimidinyl) Start->CheckBoronic CheckSolubility Is Chloropyrimidine Highly Lipophilic? CheckBoronic->CheckSolubility No (Stable) Solvent_Green PROTOCOL B: n-Butanol or iPrOH (Minimizes Hydrolysis) CheckBoronic->Solvent_Green Yes (Unstable) Solvent_Biphasic Toluene / Water (10:1) with Phase Transfer CheckSolubility->Solvent_Biphasic Yes (Lipophilic) CheckReactivity Is the Chloride Sterically Hindered / Deactivated? CheckSolubility->CheckReactivity No (Polar/Standard) Solvent_Standard PROTOCOL A: 1,4-Dioxane / Water (4:1) Solvent_Difficult PROTOCOL C: Anhydrous DMF/DMAc (High Temp Activation) CheckReactivity->Solvent_Standard No (Standard) CheckReactivity->Solvent_Difficult Yes (Hard to Couple)

Figure 1: Solvent selection decision tree based on substrate stability and reactivity.

Detailed Experimental Protocols

Protocol A: The "Standard" Benchmark (Dioxane/Water)

Best for: Initial screening of stable boronic acids and activated chloropyrimidines (e.g., 2-chloropyrimidine).

  • Setup: Charge a reaction vial with chloropyrimidine (1.0 equiv), boronic acid (1.2–1.5 equiv), and

    
     (5 mol%) or 
    
    
    
    (3 mol%).
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base Activation: Add aqueous

    
     (2.0 M, 2.0 equiv). The final solvent ratio should be roughly 4:1 Dioxane:Water.
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dioxane is miscible with water, so ensure thorough washing or evaporation to remove it.

Protocol B: The "Green" Industrial Method (Alcoholic)

Best for: Unstable boronic acids (prone to protodeboronation) and process chemistry.

  • Setup: Charge vial with chloropyrimidine (1.0 equiv), boronic acid (1.1 equiv), and XPhos Pd G2 precatalyst (1–2 mol%). Note: Bulky ligands like XPhos are crucial here.

  • Solvent: Add n-Butanol or Isopropanol (0.3 M).

  • Base: Add solid

    
     (2.0 equiv) and Water  (0.5 equiv - catalytic amount only).
    
    • Mechanism:[1][3][4][5][6][7] The low water content allows the base to function for transmetallation but "starves" the protodeboronation pathway.

  • Reaction: Heat to 80–100°C. n-Butanol allows higher reflux temps than iPrOH.

  • Workup: On cooling, the product often precipitates. Filter, or partition between water/MTBE.

Protocol C: The "Difficult Substrate" (Anhydrous/High-T)

Best for: Deactivated 4-chloropyrimidines or highly insoluble substrates.

  • Setup: Flame-dry the vessel. Add chloropyrimidine (1.0 equiv), boronic ester (Bpin is preferred over acid for stability, 1.5 equiv), and

    
     / SPhos (2:4 mol%).
    
  • Solvent: Add anhydrous DMF or DMAc (0.15 M).

  • Base: Add anhydrous CsF (2.5 equiv) or

    
     (finely ground).
    
  • Reaction: Heat to 110–130°C.

  • Workup: Pour into ice water to precipitate product or extract with

    
     (wash 3x with water to remove DMF).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Oxidative Addition FailureSwitch to Protocol C (High T). Use electron-rich ligands (PCy3, alkyl-phosphines).
Boronic Acid Consumed, No Product ProtodeboronationCRITICAL: Switch to Protocol B. Reduce water content. Switch from

to

or CsF.
Pd Black Formation Catalyst DecompositionChloropyrimidine is coordinating Pd. Increase ligand:Pd ratio (2:1). Use strongly binding ligands (NHCs, phosphines).
Homocoupling (R-R) OxidationIncomplete degassing of solvent. Oxygen is promoting homocoupling over cross-coupling.

References

  • Mechanistic Studies on Protodeboronation

    • Chemical Communications (2011). "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides."[8][9] (Discusses the superiority of Isopropanol for unstable boronic acids).

  • Green Solvent Selection

    • ACS Sustainable Chemistry & Engineering (2020).[10][11] "Green Solvent Selection for Suzuki–Miyaura Coupling."[10][11] (Identifies alcohols and esters as superior replacements for DMF).

    • [10]

  • Industrial Case Studies

    • Catalysis Consulting Case Study. "Solvent Selection for a Suzuki Reaction." (Details the yield improvement from <45% to >90% by switching away from standard solvents to optimize stability).
  • Aqueous Micellar Catalysis

    • Organic Letters (2008).[12][13] "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles." (Lipshutz surfactant technology).

  • General Guide to Suzuki Coupling

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[5] (Comprehensive overview of ligands, bases, and solvent effects).

Sources

Scale-Up Synthesis of 6-Phenylpyrimidin-4-amine: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 6-phenylpyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds, presents unique challenges when transitioning from laboratory-scale to pilot or industrial-scale production. This comprehensive guide provides detailed application notes and protocols for the robust and scalable synthesis of this important molecule. Drawing upon established chemical principles and field-proven insights, this document will explore two primary synthetic routes, offering a deep dive into the causality behind experimental choices, self-validating protocols, and a thorough grounding in authoritative literature.

Introduction: The Significance of 6-Phenylpyrimidin-4-amine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a phenyl group at the 6-position and an amine at the 4-position of the pyrimidine ring, as in 6-phenylpyrimidin-4-amine, gives rise to a molecule with significant potential for further functionalization and development into novel therapeutic agents. Its derivatives have been investigated for a range of applications, including as kinase inhibitors and for their potential in treating autoimmune diseases.[2]

The successful scale-up of the synthesis of 6-phenylpyrimidin-4-amine is therefore a critical step in the drug development pipeline. This guide will focus on two of the most promising and industrially viable synthetic strategies:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful and versatile method for the formation of carbon-carbon bonds.

  • Condensation and Cyclization Strategy: A classical and cost-effective approach involving the construction of the pyrimidine ring from acyclic precursors.

For each route, we will provide a detailed examination of the reaction mechanism, a step-by-step protocol suitable for scale-up, and a discussion of critical process parameters and potential challenges.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its high tolerance of functional groups and generally high yields.[3] This route offers a direct and efficient method for the synthesis of 6-phenylpyrimidin-4-amine from commercially available starting materials.

Reaction Mechanism and Rationale

The Suzuki-Miyaura coupling involves the cross-coupling of an organoboron compound (in this case, phenylboronic acid) with a halide (6-chloropyrimidin-4-amine) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The choice of a palladium catalyst and appropriate ligands is crucial for a successful and efficient reaction, especially at scale.[4] The ligand stabilizes the palladium center and influences the rate and selectivity of the reaction. For the synthesis of 6-phenylpyrimidin-4-amine, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Inert Atmosphere Inert Atmosphere Catalyst Addition Catalyst Addition Inert Atmosphere->Catalyst Addition Solvent & Base Solvent & Base Solvent & Base->Catalyst Addition Starting Materials Starting Materials Starting Materials->Catalyst Addition 6-chloropyrimidin-4-amine phenylboronic acid Heating & Monitoring Heating & Monitoring Catalyst Addition->Heating & Monitoring Pd(PPh3)4 Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Product Isolation Product Isolation Crystallization->Product Isolation

Caption: Workflow for the Suzuki-Miyaura synthesis of 6-phenylpyrimidin-4-amine.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of 6-phenylpyrimidin-4-amine on a multi-gram to kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Chloropyrimidin-4-amine129.551.0
Phenylboronic Acid121.931.1 - 1.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.005 - 0.02
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0
1,4-Dioxane-Solvent
Water-Co-solvent

Procedure:

  • Vessel Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Inerting the Vessel: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents:

    • Charge the reactor with 6-chloropyrimidin-4-amine (1.0 eq).

    • Add phenylboronic acid (1.1 - 1.5 eq).

    • Add potassium carbonate (2.0 - 3.0 eq).

    • Add the desired volume of 1,4-dioxane and water (a typical ratio is 3:1 to 5:1 dioxane:water).

  • Degassing: Sparge the reaction mixture with nitrogen for 30-60 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a strong nitrogen counter-flow, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.005 - 0.02 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with good agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Wash the filter cake with additional 1,4-dioxane.

    • Combine the filtrate and washes.

  • Palladium Removal:

    • Treat the organic solution with a palladium scavenger, such as activated carbon or a functionalized silica gel, and stir for several hours.

    • Filter off the scavenger. This step is critical for ensuring the final product meets regulatory requirements for residual palladium.[5]

  • Crystallization and Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Add a suitable anti-solvent (e.g., heptane or water) to induce crystallization.

    • Cool the mixture to 0-5 °C to maximize product precipitation.

    • Isolate the product by filtration, wash with the cold anti-solvent, and dry under vacuum at 50-60 °C.

Critical Process Parameters and Optimization for Scale-Up
  • Catalyst Loading: While higher catalyst loading can accelerate the reaction, it increases costs and the burden of palladium removal. At scale, it is crucial to optimize the catalyst loading to the lowest effective level (typically 0.5-1.0 mol%).

  • Base Selection: Potassium carbonate is a cost-effective and commonly used base. Other bases such as sodium carbonate or phosphates can also be effective and may be optimized for specific conditions.

  • Solvent System: The choice of solvent is critical for both reaction performance and process safety. 1,4-Dioxane is an effective solvent but has safety concerns (peroxide formation). Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or toluene/ethanol mixtures can be explored.

  • Temperature Control: The reaction is typically run at elevated temperatures. Good temperature control is essential to prevent side reactions and ensure consistent product quality.

  • Oxygen Exclusion: Palladium catalysts in their active form are sensitive to oxygen. Maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation and the formation of homocoupling byproducts.[4]

Route 2: Condensation and Cyclization Strategy

This classical approach to pyrimidine synthesis offers a potentially more cost-effective alternative to the palladium-catalyzed route, particularly for large-scale manufacturing. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine or urea. A direct and efficient precursor for 6-phenylpyrimidin-4-amine is benzoylacetonitrile.

Reaction Mechanism and Rationale

The synthesis of 6-phenylpyrimidin-4-amine from benzoylacetonitrile can be envisioned to proceed through a condensation reaction with a suitable one-carbon synthon that also provides the 4-amino group. A highly effective reagent for this transformation is formamide. The reaction likely proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

Workflow for Condensation and Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Starting Materials Starting Materials Heating & Monitoring Heating & Monitoring Starting Materials->Heating & Monitoring Benzoylacetonitrile Reagent Reagent Reagent->Heating & Monitoring Formamide Cooling & Precipitation Cooling & Precipitation Heating & Monitoring->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product Isolation Product Isolation Recrystallization->Product Isolation

Caption: Workflow for the condensation and cyclization synthesis of 6-phenylpyrimidin-4-amine.

Detailed Scale-Up Protocol

This protocol describes the synthesis of 6-phenylpyrimidin-4-amine from benzoylacetonitrile and formamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Benzoylacetonitrile145.161.0
Formamide45.04Excess (serves as reagent and solvent)
Ethanol-Recrystallization Solvent
Water-Recrystallization Co-solvent

Procedure:

  • Vessel Preparation: Use a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging Reagents:

    • Charge the reactor with benzoylacetonitrile (1.0 eq).

    • Add a significant excess of formamide (e.g., 5-10 equivalents).

  • Reaction:

    • Heat the mixture to 150-160 °C with good agitation.

    • Maintain this temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to the reaction mixture to precipitate the product.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with water to remove residual formamide.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

    • Dry the purified product under vacuum at 60-70 °C.

Critical Process Parameters and Optimization for Scale-Up
  • Temperature Control: The reaction requires high temperatures. Precise temperature control is essential to avoid decomposition and side reactions.

  • Formamide Excess: Using a large excess of formamide drives the reaction to completion and serves as a solvent. However, its removal during work-up needs to be efficient.

  • Product Precipitation: The controlled addition of water is crucial for obtaining a crystalline product that is easy to filter and handle.

  • Purity of Starting Material: The purity of the benzoylacetonitrile will directly impact the purity of the final product.

Alternative Condensation Route: Claisen-Schmidt Condensation and Cyclization

An alternative and widely used method for the synthesis of 4,6-disubstituted pyrimidines involves a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine.[6][7] For the synthesis of 6-phenylpyrimidin-4-amine, a variation of this approach would be necessary.

Safety Considerations for Scale-Up

Suzuki-Miyaura Coupling:

  • Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric, especially after use when finely divided and saturated with hydrogen (if used in a preceding step). Handle spent catalysts with care, keeping them wet and away from combustible materials.[8]

  • Boronic Acids: Phenylboronic acid is an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: 1,4-Dioxane is a flammable liquid and can form explosive peroxides upon storage. Ensure proper handling and storage procedures are followed.

Condensation and Cyclization:

  • Formamide: Formamide is a teratogen and should be handled with extreme care in a well-ventilated area. Appropriate PPE is mandatory.

  • High Temperatures: The reaction is conducted at high temperatures, requiring careful monitoring and control to prevent runaway reactions.

Analytical Characterization

The identity and purity of the synthesized 6-phenylpyrimidin-4-amine should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The scale-up synthesis of 6-phenylpyrimidin-4-amine can be successfully achieved through either a palladium-catalyzed Suzuki-Miyaura coupling or a condensation and cyclization strategy. The choice of route will depend on factors such as cost of raw materials, equipment availability, and desired purity profile. The Suzuki-Miyaura coupling offers a more direct route with potentially higher yields and milder conditions, while the condensation approach provides a more cost-effective option for large-scale production. Careful optimization of reaction parameters, adherence to safety protocols, and rigorous analytical characterization are paramount for the successful and reliable production of this key pharmaceutical intermediate.

References

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society, 17(3), 279-284.
  • IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292-1295.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Various Authors. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(15), 4933.
  • Bentham Science Publishers. (2025, September 23). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)
  • Bentham Science Publishers. (2025, July 16). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl)Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors.
  • MDPI. (2026, January 29).
  • Taylor & Francis Online. (2018, February 8). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile.
  • PubChem. 6-Methyl-5-phenylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

  • ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
  • PubMed. (2010, June 15). 4-(4-morpholinophenyl)
  • Pharmaceutical Technology. (2026, February 10). Improving API Synthesis.
  • BCREC. (2020, December 28). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 7).
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 20(13), 1436-1453.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • PMC. (2021, March 17). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.
  • PubMed. (2020, April 1). Design, synthesis, and pharmacological evaluation of 4- or 6-phenyl-pyrimidine derivatives as novel and selective Janus kinase 3 inhibitors.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • RSC Publishing. Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Retrieved from [Link]

  • Semantic Scholar. (2021, July 14).
  • PubMed. (2000, May 4).
  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • RSC Publishing. (2021, April 26). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines.
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates: a simple one-pot synthesis of novel 4-oxo-2-phenyl-4 H -chromene-3-carbothioamides and 2-phenyl-3-(2-thioxo-2 H -1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4 H -chromenes. Retrieved from [Link]

  • RSC Publishing. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. Retrieved from [Link]

  • ChemRxiv. (2019, August 21). Generation and Reactivity of 2-Amido-1,3-diaminoallyl Cations: Cyclic Guanidine Annulations via Net (3+2) and (4+3) Cycloadditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving optimal yields with sterically demanding substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing or giving low yields with a sterically hindered boronic acid?

Low yields or reaction failure with sterically hindered boronic acids typically stem from the steric bulk impeding one or more key steps in the catalytic cycle.[1] The most common bottlenecks are:

  • Slow Transmetalation: The transfer of the bulky organic group from the boronic acid to the palladium center is often the rate-limiting step and is highly sensitive to steric hindrance.[1]

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst can also be slowed by sterically demanding groups on the palladium complex.[2]

  • Catalyst Decomposition: Under the often harsh conditions (high temperatures) required for these couplings, the catalyst can decompose before the reaction reaches completion.[3]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can become significant side reactions, consuming the starting material.[4]

Q2: What are the most critical factors to consider when setting up a Suzuki coupling with sterically hindered substrates?

For successful coupling of sterically demanding partners, careful selection of the following components is paramount:

  • Ligand: The choice of phosphine ligand is arguably the most crucial factor. Bulky, electron-rich ligands are necessary to promote both oxidative addition and reductive elimination.[2][5]

  • Palladium Precatalyst: The source of palladium and its activation to the active Pd(0) species can significantly impact the reaction's success.[3]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[6][7] The strength and nature of the base need to be carefully chosen.

  • Solvent: The solvent system influences the solubility of reagents and can affect the reaction rate and catalyst stability.[8]

  • Temperature: While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition and side reactions.[3][9]

Q3: Can I use aryl chlorides with sterically hindered boronic acids?

Yes, but it is significantly more challenging than using aryl bromides or iodides. The C-Cl bond is stronger, making the oxidative addition step more difficult.[1][10] To achieve successful coupling with aryl chlorides, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands like those developed by Buchwald or Fu, are required, often at higher temperatures.[1][5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of sterically hindered boronic acids.

Problem Potential Causes Recommended Solutions
No or very low conversion Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing.[3][11]• Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active catalyst.[3][9] • Ensure rigorous degassing of solvents and reaction mixtures to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3] • Use fresh, high-purity ligands; phosphine ligands can oxidize over time.[3]
Suboptimal Ligand: The ligand is not bulky or electron-rich enough to facilitate the catalytic cycle with hindered substrates.[2][5]• Screen a panel of bulky, electron-donating phosphine ligands such as SPhos, XPhos, RuPhos (Buchwald ligands), or other specialized ligands like AntPhos.[9][12]
Ineffective Base/Solvent Combination: The base may not be strong enough or sufficiently soluble in the chosen solvent to activate the boronic acid.[6][8]• Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[13][14] • Consider using a solvent system that can dissolve the base, such as dioxane/water or THF/water.[4][15] For anhydrous conditions, ensure the base is finely powdered.[15]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[3]• Improve your degassing procedure. Use several freeze-pump-thaw cycles for the solvent or sparge with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[3]
Inefficient Transmetalation: If the cross-coupling is slow, homocoupling can become a more competitive pathway.• Optimize the ligand and base to accelerate the transmetalation step. • Consider slow addition of the boronic acid to keep its concentration low.[9]
Protodeboronation (Loss of Boronic Acid) Presence of Water/Protic Sources: Water, in combination with the base, can lead to the cleavage of the C-B bond.[4]• Use anhydrous solvents and reagents if possible. • If an aqueous base is used, minimize the reaction time and temperature. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[16]
High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[4]• Attempt the reaction at the lowest effective temperature. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and side reactions.[14]
Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst is losing its activity over the course of the reaction.[11][17]• Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[9] • Use a more robust ligand that is resistant to degradation at high temperatures. • Ensure the reaction is maintained under a positive pressure of inert gas.

Key Parameters for Optimization

The Catalytic System: Palladium and Ligands

The choice of the palladium source and, more importantly, the ligand is critical for success. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.

  • Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, they require in-situ reduction to the active Pd(0) species.[3] This reduction step can be inefficient and lead to side reactions. Modern precatalysts, such as the Buchwald palladacycle precatalysts, are often more reliable as they generate the active L-Pd(0) species cleanly and efficiently.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For hindered couplings, the ligand must be both bulky and electron-rich .

    • Bulkiness promotes the reductive elimination step, which is often difficult for sterically congested biaryls.[5]

    • Electron-donating properties increase the electron density on the palladium, which facilitates the oxidative addition of the aryl halide.[5]

Table of Recommended Ligands for Hindered Couplings

Ligand ClassExamplesKey Features & Applications
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding biaryl phosphines. Excellent for a wide range of challenging couplings, including those with aryl chlorides.[9][18]
Dialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating and bulky. Effective for activating unreactive aryl chlorides.[1]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls.[12][19]
The Role of the Base and Solvent

The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[6][7][20]

  • Bases: Inorganic bases are most common. For hindered couplings, stronger bases are often required.

    • K₃PO₄ (Potassium Phosphate): A strong base that is very effective in many challenging Suzuki couplings. It often requires a small amount of water to be fully effective, even in nominally anhydrous reactions.[15]

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly effective base, often used when other bases fail.[14] Its high solubility in some organic solvents can be advantageous.

    • K₂CO₃ (Potassium Carbonate): A milder base, suitable for less demanding couplings.[13]

  • Solvents: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Common choices include:

    • Toluene, Dioxane, THF: These are common aprotic solvents for Suzuki couplings. Dioxane and THF are often used with an aqueous base to create a biphasic system.[4][8]

    • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): These systems can be very effective, as the base is dissolved in the aqueous phase, and the catalyst and organic substrates are in the organic phase. Vigorous stirring is essential in these cases.[3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex R¹-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation (Often Rate-Limiting for Hindered Substrates) tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) aryl_halide R¹-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Hindered Suzuki Coupling check_conversion Is there any product formation? start->check_conversion no_reaction No Reaction check_conversion->no_reaction No low_conversion Low Conversion check_conversion->low_conversion Yes check_catalyst Optimize Catalyst System: - Use Buchwald Precatalyst - Screen Bulky Ligands (SPhos, XPhos) - Increase Catalyst Loading no_reaction->check_catalyst check_side_reactions Analyze byproducts: Homocoupling or Protodeboronation? low_conversion->check_side_reactions check_base Optimize Base & Solvent: - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Ensure Proper Solvent System (e.g., Dioxane/H₂O) check_catalyst->check_base success Improved Yield check_base->success check_side_reactions->check_catalyst Neither Dominant homocoupling Homocoupling Dominant check_side_reactions->homocoupling Homocoupling protodeboronation Protodeboronation Dominant check_side_reactions->protodeboronation Protodeboronation improve_degassing Improve Degassing: - Freeze-Pump-Thaw - Extended Sparge with Ar/N₂ homocoupling->improve_degassing optimize_conditions Optimize Conditions: - Use Anhydrous Conditions - Use Boronate Ester - Lower Temperature protodeboronation->optimize_conditions improve_degassing->success optimize_conditions->success

Caption: A decision tree for troubleshooting hindered Suzuki couplings.

Recommended Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki Coupling

This protocol is a robust starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid.

Reagents and Equipment:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Sterically hindered boronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v mixture)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under a positive flow of inert gas, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (5:1). To degas, sparge the solvent with argon or nitrogen for at least 30 minutes.[3] Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at 100-110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Advanced Protocol for Tetra-ortho-substituted Biaryls

This protocol is adapted for extremely challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, and may require more specialized reagents.

Reagents and Equipment:

  • Di-ortho-substituted aryl halide (e.g., bromide or chloride) (1.0 equiv)

  • Di-ortho-substituted arylboronic acid or corresponding pinacol boronate ester (1.5 equiv)

  • Palladium catalyst system: Pd(OAc)₂ (2 mol%) and a specialized ligand like AntPhos (4 mol%) or BI-DIME.[12][19]

  • Cs₂CO₃ (Cesium Carbonate) (3.0 equiv)

  • Anhydrous Toluene or CPME

  • Glovebox or advanced Schlenk line techniques

Procedure:

  • Preparation (in a glovebox): In a glovebox, add Pd(OAc)₂, the phosphine ligand, and the aryl halide to a reaction vial. Add anhydrous toluene. Stir this mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.

  • Addition of Reagents: To the catalyst mixture, add the boronic acid (or ester) and Cs₂CO₃.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 110-130 °C. Stir vigorously for 24-48 hours.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1. Due to the highly non-polar nature of many tetra-ortho-substituted biaryls, purification may require careful selection of the chromatography eluent system (e.g., hexanes/dichloromethane).

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]

Sources

troubleshooting low conversion rates in chloropyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity in Chloropyrimidine Coupling Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Last Updated: February 2026

Introduction: The Deceptive Simplicity of Chloropyrimidines

Chloropyrimidines are ubiquitous scaffolds in drug discovery (e.g., Imatinib, Rosuvastatin), yet they frequently cause experimental bottlenecks. While 2- and 4-chloropyrimidines are inherently electron-deficient, suggesting facile Nucleophilic Aromatic Substitution (


), they often exhibit stalled conversion , regioselectivity scrambling  (in di-chloro systems), or catalyst poisoning  during cross-coupling.

This guide treats your experiment as a "ticket" to be resolved. Select the module below that matches your reaction conditions.[1]

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are attempting to displace a chloride with an amine, alkoxide, or thiol without a metal catalyst.

Issue 1.1: Reaction Stalls at <50% Conversion

Diagnosis: Unlike standard aryl chlorides, chloropyrimidines are deactivated by electron-donating substituents (e.g., -OMe, -NH2) already present on the ring. The ring nitrogen lone pairs can also reduce electrophilicity at the C-Cl bond if protonated or hydrogen-bonded to solvent.

Troubleshooting Protocol:

  • Solvent Switch: If using alcohols (EtOH/iPrOH), switch to dipolar aprotic solvents (DMF, DMSO, NMP). Alcohols can hydrogen bond to the ring nitrogens, increasing electron density and deactivating the ring toward nucleophilic attack.

  • Temperature/Microwave: Chloropyrimidines often require

    
     for complete conversion. Microwave irradiation is superior to thermal heating as it minimizes the time available for side reactions (like hydrolysis).
    
  • Acid Catalysis (Counter-intuitive): For aniline nucleophiles, adding 0.1–1.0 equiv of HCl or TFA can activate the pyrimidine by protonating a ring nitrogen (lowering the LUMO energy). Warning: This increases hydrolysis risk; use anhydrous solvents.

Issue 1.2: Regioselectivity Scrambling (2,4-Dichloropyrimidine)

Scenario: You want to substitute C-4 but get a mixture of C-2 and C-4, or vice versa.

Mechanistic Insight:

  • Standard Rule: Nucleophilic attack typically favors the C-4 position because the C-4 carbon is more electron-deficient (lower LUMO coefficient at C-4 vs C-2).

  • The Exception: Steric bulk at C-5 or specific coordination effects can flip this selectivity.

Corrective Actions:

  • To Target C-4 (Standard): Use standard

    
     conditions (Base/Heat). Low temperature (
    
    
    
    ) favors C-4 kinetic control.
  • To Target C-2 (Difficult):

    • Lewis Acid: Use Lewis acids that coordinate to N-3, blocking C-4 attack.

    • Hard Nucleophiles: Some alkoxides favor C-2 due to charge control, but this is substrate-dependent.

    • Switch to Pd-Catalysis: See Module 2.

Issue 1.3: "Missing Mass" (Hydrolysis)

Symptom: LCMS shows disappearance of SM but low product yield. A peak with Mass = (SM – Cl + OH) appears. Cause: Pyrimidines are hygroscopic. Trace water in basic conditions rapidly converts chloropyrimidine to hydroxypyrimidine (pyrimidinone), which is unreactive. Fix: Use anhydrous solvents and add molecular sieves to the reaction vessel.

Module 2: Transition-Metal Catalyzed Coupling (Suzuki/Buchwald)

Context: You are using Pd-catalysis for C–C or C–N bond formation, usually because


 failed or the substrate is deactivated (e.g., 5-chloropyrimidine).
Issue 2.1: Catalyst Deactivation (The "N-Binding" Problem)

Diagnosis: The reaction turns black (Pd precipitation) immediately, or conversion stops at ~20%. Mechanism: The pyrimidine ring nitrogens are excellent ligands. They bind to the Palladium center (


), displacing your phosphine ligand and shutting down the catalytic cycle.

The Solution: Ligand Sterics You must use bulky biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) that sterically prevent the Pd center from coordinating to the pyrimidine nitrogen.[2]

Ligand ClassRecommended LigandsApplication
First Choice (Buchwald G3/G4) XPhos, BrettPhos, RuPhos Bulky dialkylbiaryl phosphines create a "roof" over the Pd, blocking N-coordination.
High Difficulty tBuBrettPhos For extremely deactivated or sterically hindered substrates.
Suzuki Coupling A-taPhos, SPhos Excellent for heteroaryl chlorides.
Avoid

Too small; allow N-binding poisoning.
Issue 2.2: Protodehalogenation (Cl H)

Symptom: The chlorine is replaced by a hydrogen atom.[1][3] Cause:

  • Hydride Source: Alcohol solvents (MeOH, iPrOH) act as hydride donors via

    
    -hydride elimination.
    
  • Slow Reductive Elimination: If the coupling step is slow, the Pd-intermediate waits and eventually grabs a hydride.

Fix:

  • Switch solvent to 1,4-Dioxane or Toluene .

  • Increase catalyst loading (to 5 mol%) to speed up the cycle.

  • Ensure rigorous exclusion of water/alcohols.

Module 3: Visual Troubleshooting Logic

Decision Tree: vs. Catalysis

ReactionLogic Start Start: Chloropyrimidine Coupling CheckPos Position of Chloride? Start->CheckPos Pos2_4 2-Cl or 4-Cl CheckPos->Pos2_4 Electron Deficient Pos5 5-Cl CheckPos->Pos5 Electron Neutral CheckNuc Nucleophile Type? Pos2_4->CheckNuc GoPd Must use Pd-Catalysis Pos5->GoPd AmineThiol Amine / Thiol / Alkoxide CheckNuc->AmineThiol C-N / C-O / C-S Carbon Carbon (Boronic Acid/Zinc) CheckNuc->Carbon C-C Bond TrySNAr Attempt SNAr First (Base, Heat, Polar Solvent) AmineThiol->TrySNAr Carbon->GoPd SNArFail SNAr Failed / Low Yield? TrySNAr->SNArFail PdOpt Pd Optimization: 1. Use Pre-catalyst (G3/G4) 2. Bulky Ligand (BrettPhos/XPhos) GoPd->PdOpt SNArFail->PdOpt Yes

Caption: Logical flow for selecting between nucleophilic displacement and metal catalysis based on substrate electronics.

Mechanism of Regioselectivity (2,4-Dichloropyrimidine)

Regio Substrate 2,4-Dichloropyrimidine C4_Path Path A: C-4 Attack (Kinetically Favored) Substrate->C4_Path C2_Path Path B: C-2 Attack (Rare/Specific) Substrate->C2_Path Reason4 Lower LUMO Energy Less Steric Hindrance C4_Path->Reason4 Reason2 Requires: 1. C-5 Bulky Group 2. Specific Pd-Ligand (IPent) C2_Path->Reason2

Caption: Regioselectivity drivers. C-4 is default; C-2 requires steric manipulation or specialized catalysis.

Module 4: Validated Experimental Protocols

Protocol A: "Gold Standard" Buchwald-Hartwig for Chloropyrimidines

Use when


 fails or for 5-chloropyrimidines.
  • Reagents:

    • Substrate: 1.0 equiv.

    • Amine: 1.2 equiv.[2]

    • Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines): 0.02–0.05 equiv (2–5 mol%).

    • Base:

      
       (Sodium tert-butoxide) or 
      
      
      
      (if base sensitive).[2]
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Procedure:

    • Charge a vial with Pd-precatalyst, base, and substrate.[1]

    • Evacuate and backfill with

      
       (3x).
      
    • Add solvent and amine (if liquid) via syringe.

    • Heat to

      
       for 2–12 hours.
      
    • Note: If the reaction turns black immediately, oxygen was present.

Protocol B: Microwave-Assisted (Water/KF)

Green chemistry approach for 2- or 4-chloropyrimidines.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Amine: 1.1 equiv.[4]

    • Additive: Potassium Fluoride (KF): 2.0 equiv.[5]

    • Solvent: Water (0.5 M).

  • Procedure:

    • Combine all reagents in a microwave vial.

    • Heat at

      
       (for 2-Cl) or 
      
      
      
      (for 4-Cl) for 10–30 mins.
    • Why KF? Fluoride assists in H-bonding and increases the nucleophilicity of the amine in water while the hydrophobic effect accelerates the reaction.

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Luo, Y., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
  • Pd-Catalyzed C-2 Selectivity

    • Neufeldt, S. R., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." ChemRxiv / NIH.

  • Green

    
     in Water: 
    
    • Liron, F., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Beilstein J. Org. Chem.
  • Buchwald-Hartwig Optimization

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Validation & Comparative

HPLC Method Development for Separating Pyrimidine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of pyrimidine isomers (e.g., 2-aminopyrimidine vs. 4-aminopyrimidine) represents a classic "critical pair" challenge in pharmaceutical analysis. These analytes possess high polarity, basic functionality, and significant structural similarity. Traditional alkyl-bonded phases (C18) often fail to resolve these isomers due to a reliance on hydrophobic discrimination alone, leading to co-elution or poor retention (


).

This guide objectively compares the performance of Core-Shell Biphenyl stationary phases against industry-standard C18 and HILIC alternatives. Based on experimental evidence, the Biphenyl phase is identified as the superior choice for this application, driven by its unique ability to engage in


 interactions and shape selectivity that orthogonalizes the separation mechanism beyond simple hydrophobicity.

The Challenge: Why C18 Fails with Pyrimidines

Pyrimidine isomers differ primarily in the arrangement of heteroatoms and substituents, resulting in distinct electronic distributions but nearly identical hydrophobicities (LogP).

  • Dewetting & Low Retention: Pyrimidines are highly polar. On C18 columns, they often elute near the void volume (

    
    ), making integration unreliable and susceptible to ion suppression in LC-MS.
    
  • Lack of Selectivity (

    
    ):  C18 phases interact primarily through dispersive (van der Waals) forces. Since isomers like 2-aminopyrimidine and 4-aminopyrimidine have similar molecular volumes, C18 cannot effectively discriminate between them.
    
  • Peak Tailing: Exposed silanols on traditional silica supports interact with the basic nitrogen of the pyrimidine ring, causing severe tailing (Asymmetry > 1.5).

Comparative Analysis: Selecting the Right Tool

The following analysis compares three distinct chromatographic modes for the separation of a mixture containing 2-aminopyrimidine , 4-aminopyrimidine , and 4-chloropyrimidine .

Phase 1: The Standard (C18)
  • Mechanism: Hydrophobic interaction.[1][2][3]

  • Outcome: Not Recommended. The analytes are too polar. Even with 100% aqueous conditions (which risk phase collapse/dewetting), retention is minimal. Co-elution of the 2-amino and 4-amino isomers is typical.

Phase 2: The Alternative (HILIC)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Outcome: Viable but Complex. HILIC provides excellent retention for polar pyrimidines. However, it requires long equilibration times, is sensitive to sample diluent composition (must be high organic), and often suffers from lower reproducibility compared to Reversed-Phase Liquid Chromatography (RPLC).

Phase 3: The Solution (Core-Shell Biphenyl)
  • Mechanism: Hydrophobic +

    
     Interaction + Steric (Shape) Selectivity.
    
  • Outcome: Recommended. The biphenyl ligands consist of two phenyl rings linked by a single bond. This structure allows the phase to rotate and align with the planar pyrimidine ring, creating strong

    
     overlap. Crucially, the electron density differences between isomer positions (2- vs 4-position) significantly affect the strength of this interaction, yielding high selectivity (
    
    
    
    ).

Mechanism of Action

The superiority of the Biphenyl phase lies in its "Mixed-Mode" character within a reversed-phase environment.

Diagram 1: Selectivity Mechanisms

The following diagram illustrates the interaction differences. Note how the Biphenyl phase engages the analyte through multiple vectors compared to the single vector of C18.

G cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Pyrimidine Isomer (Planar, Basic, Aromatic) C18_Ligand C18 Ligand (Alkyl Chain) Bi_Ligand Biphenyl Ligand (Two Aromatic Rings) Interaction_1 Hydrophobic (Dispersive) C18_Ligand->Interaction_1 Interaction_1->Analyte Weak Retention Interaction_2 Hydrophobic (Dispersive) Bi_Ligand->Interaction_2 Interaction_3 Pi-Pi Stacking (Electronic) Bi_Ligand->Interaction_3 Interaction_4 Steric/Shape (Planarity Rec.) Bi_Ligand->Interaction_4 Interaction_2->Analyte Interaction_3->Analyte High Selectivity Interaction_4->Analyte Isomer Resolution

Caption: Comparative interaction mechanisms. C18 relies solely on weak dispersive forces, while Biphenyl leverages enhanced


 and steric interactions to resolve isomers.

Experimental Protocol & Workflow

To achieve the results described below, follow this self-validating protocol.

Reagents & Conditions[4][5][6]
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 2.1 mm (e.g., Phenomenex Kinetex or Restek Raptor).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize ionization).

  • Mobile Phase B: Methanol (Critical: MeOH facilitates

    
     interactions better than Acetonitrile, which can interfere with the 
    
    
    
    electron cloud).[4]
  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Step-by-Step Method Optimization
  • Buffer Selection: Pyrimidines are basic (pKa ~3.5 to 6.0). Use Ammonium Formate (pH 3.5) to ensure analytes are fully ionized or partially ionized in a controlled state. This improves peak shape compared to neutral pH where secondary silanol interactions are stronger.

  • Organic Modifier: Start with Methanol. If peak width is too broad, blend 50:50 Methanol:Acetonitrile, but maintain at least 50% MeOH in the organic line to preserve selectivity.

  • Gradient Slope:

    • Initial: Hold 5% B for 1 min (to trap polar analytes).

    • Ramp: 5% to 40% B over 10 min.

    • Wash: 95% B for 2 min.

Representative Performance Data

The following table summarizes the separation efficiency of the critical pair (2-aminopyrimidine and 4-aminopyrimidine).

ParameterC18 (Standard)HILIC (Silica)Core-Shell Biphenyl
Mobile Phase Water/ACN (0.1% FA)ACN/Water/BufferBuffer/MeOH
Retention (

)
0.4 (Poor)3.5 (Good)2.1 (Optimal)
Selectivity (

)
1.02 (Co-elution)1.151.35
Resolution (

)
< 0.82.5> 4.0
Tailing Factor (

)
1.81.21.1
Equilibration Time 5 min20+ min5 min

Method Development Decision Tree

Use this logic flow to guide your specific method development for pyrimidine derivatives.

Workflow Start Start: Pyrimidine Isomer Separation Check_LogP Check LogP / Polarity Start->Check_LogP Decision_Polar Is LogP < -1.0? Check_LogP->Decision_Polar Route_HILIC Use HILIC Mode (Amide or Bare Silica) Decision_Polar->Route_HILIC Yes (Very Polar) Route_RP Use Reversed Phase Decision_Polar->Route_RP No (Moderately Polar) Select_Column Select Column Phase Route_RP->Select_Column Decision_Aromatic Are isomers aromatic/conjugated? Select_Column->Decision_Aromatic Col_C18 C18 Column (Likely Co-elution) Decision_Aromatic->Col_C18 No Col_Biphenyl Biphenyl Column (Recommended) Decision_Aromatic->Col_Biphenyl Yes Opt_Organic Optimize Organic: Use Methanol for max Pi-Pi Col_Biphenyl->Opt_Organic Check_Res Check Resolution (Rs) Opt_Organic->Check_Res Success Method Validated Check_Res->Success Rs > 1.5 Try_PFP Switch to PFP Phase (Halogen selectivity) Check_Res->Try_PFP Rs < 1.5

Caption: Decision tree for selecting the optimal stationary phase based on analyte properties.

References

  • Nacalai Tesque. (2023). Comparison of Biphenyl and Other Aromatic Stationary Phases. Retrieved from [Link]

  • Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Mac-Mod Analytical. (2023). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Beyond the Chromatogram: Validating Pyrimidine Purity via Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Purity Paradox

In drug discovery, pyrimidines (e.g., cytosine, thymine, uracil derivatives) represent a unique challenge. It is a common scenario in the lab: a synthesized pyrimidine analog shows a pristine HPLC trace with >99% area integration, yet the biological assay yields inconsistent potency or the subsequent coupling reaction fails.

The cause is often invisible to UV detection. Pyrimidines are notorious for forming stable hydrates and trapping inorganic salts (like LiCl or NaCl) within their crystal lattice during workup. HPLC, which relies on extinction coefficients of chromophores, is blind to water, inorganic salts, and non-UV-active solvents.

This guide argues that Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the only absolute method for validating "bulk homogeneity" and true mass balance, serving as a critical checkpoint before a compound enters the biological screening pipeline.

Strategic Comparison: EA vs. HPLC vs. qNMR

To validate a pyrimidine reference standard, one must understand the limitations of the tools available.

Table 1: Comparative Matrix of Purity Validation Methods
FeatureElemental Analysis (CHN) HPLC (UV/Vis) Quantitative NMR (qNMR)
Principle Absolute Mass Balance (Combustion)Relative Absorbance (Chromatography)Molar Ratio (Nuclear Spin)
Primary Output % Composition (Weight %)% Area (Purity by integration)% Weight/Weight (Absolute Purity)
Blind Spots Requires ~2 mg sample; Destructive.Inorganic salts, Water, Solvents. Fast exchange protons; Paramagnetics.
Pyrimidine Specifics Detects trapped hydrates/salts immediately (Values drop).False Positive: Ignores non-chromophores.Good for structure, but requires IS selection.
Regulatory Status Gold Standard for Publication (

).
Standard for QC release.Rising alternative to EA.
The "Self-Validating" Logic
  • HPLC tells you if the molecule is chemically intact.

  • qNMR tells you how much molecule is in the jar.[1][2]

  • EA tells you if the jar contains anything else (bulk homogeneity).

Decision Framework: When to Use EA

Use the following logic flow to determine the appropriate validation workflow for your pyrimidine scaffold.

MethodSelection Start Synthesized Pyrimidine Solubility Soluble in d6-DMSO/CDCl3? Start->Solubility Volatile Volatile/Unstable? Solubility->Volatile Yes Method_EA CHN Analysis (Bulk Purity) Solubility->Method_EA No (Insoluble) InorganicRisk Salt/Metal Risk? Volatile->InorganicRisk Yes Method_qNMR qNMR (Potency) Volatile->Method_qNMR No Method_HPLC HPLC Only (Insufficient) InorganicRisk->Method_HPLC Low Risk InorganicRisk->Method_EA High Risk (Pd, Li, Na) Method_qNMR->Method_EA Confirm Solvates

Figure 1: Decision matrix for selecting the validation method based on physicochemical properties.

Experimental Protocol: The Pyrimidine Workflow

Pyrimidines are nitrogen-rich and often hygroscopic. Standard combustion protocols often fail due to incomplete nitrogen oxidation or "drifting" weights from moisture absorption.

Step 1: Pre-Treatment (The Critical Step)

Context: Pyrimidines often form pseudomorphs with water.

  • Protocol: Dry the sample in a vacuum oven at 40–60°C for at least 4 hours over

    
     or silica gel.
    
  • Validation: Perform a TGA (Thermogravimetric Analysis) spot check if available. If mass loss occurs <100°C, the sample is a solvate.

Step 2: Micro-Weighing
  • Equipment: Ultra-microbalance (readability 0.1 µg).

  • Procedure:

    • Use tin capsules (Sn) for standard CHN.

    • Add Vanadium Pentoxide (

      
      )  as a combustion aid.
      
    • Why? Pyrimidines are refractory (hard to burn).

      
       provides oxygen and ensures complete conversion of Nitrogen to 
      
      
      
      .
    • Target weight: 1.5 mg – 2.5 mg.

Step 3: Combustion Parameters (Flash Combustion)
  • Furnace Temperature: Set to 980°C (Standard) or 1050°C (Refractory mode).

  • Carrier Gas: Helium (High purity 99.999%).

  • Oxygen Loop: Inject excess

    
     to ensure instantaneous flash combustion.
    
Step 4: Calibration Standards

Do not use simple alkanes. Use a standard that mimics the N-content of pyrimidines.

  • Primary Standard: Acetanilide (10.36% N).

  • Secondary Standard (Better for Pyrimidines): Sulfanilamide (16.27% N) or Imidazole.

Data Interpretation & Troubleshooting

The scientific community (JOC, ACS) generally accepts a tolerance of


  absolute difference between Calculated and Found values [1].
The Calculation


Troubleshooting "Failed" Pyrimidine Analysis

If your pyrimidine fails the


 test, do not immediately discard the batch. Use the data to diagnose the impurity.[3]
Scenario A: Low Carbon, Low Nitrogen (Proportional Drop)
  • Diagnosis: Non-combustible impurity or Solvate.

  • Calculation: Recalculate theoretical values assuming

    
     or 
    
    
    
    mole of water/solvent.
    • Example: Pyrimidine (

      
      ) + 
      
      
      
      .
  • Action: If the "Found" values match the "Hydrate Calculated" values within 0.4%, the sample is pure but hydrated.

Scenario B: Low Carbon, High Nitrogen (or erratic)
  • Diagnosis: Incomplete combustion (coking).

  • Action: Increase oxygen dose or add more

    
     oxidant.
    
Scenario C: High Carbon
  • Diagnosis: Trapped organic solvent (DCM, Ethyl Acetate).

  • Action: Return to Step 1 (Vacuum Drying).

Troubleshooting Result Result > 0.4% Error CheckCN Check C/N Ratio Result->CheckCN LowAll Low C & Low N CheckCN->LowAll Both Low HighC High C CheckCN->HighC C High Erratic Erratic / Low N CheckCN->Erratic N Low Conclusion1 Inorganic Salt or Water LowAll->Conclusion1 Conclusion2 Trapped Solvent (DCM/EtOAc) HighC->Conclusion2 Conclusion3 Incomplete Combustion (Add V2O5) Erratic->Conclusion3

Figure 2: Diagnostic logic for interpreting failed CHN results.

References

  • Journal of Organic Chemistry. Author Guidelines: Characterization of New Substances. American Chemical Society.[4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][5] Journal of Medicinal Chemistry. [Link]

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][8][9][Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Comparative Retention Analysis: Halogenated Pyrimidine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Chromatographic Standards & Method Development Guides Target Analytes: 5-Fluorouracil (5-FU), 5-Chlorouracil (5-CU), 5-Bromouracil (5-BU), 5-Iodouracil (5-IU)

Executive Summary

This guide provides a technical comparison of the chromatographic retention behavior of halogenated pyrimidine standards. These compounds are critical bioisosteres in oncology (e.g., 5-FU as a thymidylate synthase inhibitor) and virology. Their separation is governed by the "Halogen Effect"—the interplay between increasing lipophilicity and changing electronegativity as one moves down Group 17 of the periodic table.

Key Takeaway: While C18 columns separate these standards based on pure hydrophobicity (Elution: F < Cl < Br < I), Pentafluorophenyl (PFP) stationary phases offer superior retention for the most polar analyte (5-FU) and enhanced selectivity through


 and dipole-dipole interactions.

Mechanistic Insight: The Halogen Effect

To develop a robust method, one must understand the physicochemical drivers of retention. The substitution of the hydrogen at the C5 position of the uracil ring with a halogen atom dramatically alters the molecule's interaction with the stationary phase.

AnalyteHalogenAtomic Radius (pm)Electronegativity (Pauling)LogP (Approx)Dominant Interaction (C18)
5-Fluorouracil (5-FU) Fluorine423.98-0.89Weak Hydrophobic / Polar
5-Chlorouracil (5-CU) Chlorine793.16-0.20Moderate Hydrophobic
5-Bromouracil (5-BU) Bromine1142.96~0.20Strong Hydrophobic
5-Iodouracil (5-IU) Iodine1332.66~0.60Very Strong Hydrophobic
Chromatographic Causality
  • C18 (Reversed-Phase): Retention is driven by the partition coefficient (LogP). As the halogen size increases (F

    
     I), the molecule becomes more lipophilic and less soluble in the aqueous mobile phase, increasing retention time (
    
    
    
    ).
  • PFP (Fluorophenyl): In addition to hydrophobicity, the electron-deficient aromatic ring of the PFP ligand engages in

    
     stacking with the pyrimidine ring. The highly electronegative fluorine atoms on the ligand also create strong dipole-dipole interactions, which are critical for retaining the polar 5-FU.
    

Experimental Protocols

Protocol A: The "Standard" C18 Screening Method

Best for general purity checks where 5-FU retention is not the limiting factor.

  • Column: High-strength Silica (HSS) C18, 100 Å, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C.[1]

  • Detection: UV @ 265 nm (max absorbance for uracils).[2]

Gradient Table:

Time (min) %A %B Curve
0.00 98 2 Initial
5.00 50 50 Linear
6.00 5 95 Linear
8.00 5 95 Hold

| 8.10 | 98 | 2 | Re-equilibrate |

Protocol B: The "Enhanced Selectivity" PFP Method

Recommended for separating 5-FU from matrix interferences or early-eluting polar impurities.

  • Column: Pentafluorophenyl (PFP) Core-Shell, 100 Å, 2.6 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Rationale: The ammonium formate buffer stabilizes the ionization state, while the PFP phase engages in shape-selective interactions with the halogenated ring.

Performance Comparison Data

The following data represents typical relative retention factors (


) observed under Protocol A conditions.
AnalyteRetention Time (min)Capacity Factor (

)
Elution OrderNotes
Uracil (Void Marker) 0.900.00-Unretained (t0)
5-Fluorouracil 1.180.311Critical Pair: Often co-elutes with void on poor columns.
5-Chlorouracil 2.451.722Baseline separated from F.
5-Bromouracil 3.603.003Common Internal Standard (IS).
5-Iodouracil 4.854.394Strongest retention; susceptible to peak broadening.

Technical Note: 5-Bromouracil is the preferred Internal Standard for 5-FU quantification because it elutes in a clean window (after 5-FU/5-CU but before late eluters) and shares similar ionization properties in LC-MS [1].

Visualization of Separation Mechanism[4][5]

The following diagram illustrates the differential interaction mechanisms between the standard C18 phase and the selectivity-enhancing PFP phase.

SeparationMechanism cluster_C18 Scenario A: C18 Column cluster_PFP Scenario B: PFP Column Analyte Halogenated Pyrimidine (5-FU / 5-BU) C18_Phase C18 Ligand (Alkyl Chain) PFP_Phase PFP Ligand (Fluorinated Ring) Interaction_1 Hydrophobic Interaction (Van der Waals) C18_Phase->Interaction_1 Driven by LogP (Lipophilicity) Result_1 Elution Order: F < Cl < Br < I Interaction_1->Result_1 Result Interaction_2 Pi-Pi Stacking + Dipole-Dipole PFP_Phase->Interaction_2 Driven by Electron Density & Shape Result_2 Enhanced Retention for 5-FU Interaction_2->Result_2 Result

Caption: Comparative interaction pathways showing how PFP phases add "orthogonal" selectivity mechanisms (Pi-Pi/Dipole) to standard hydrophobic retention.

Troubleshooting & Optimization

  • Problem: 5-FU elutes in the void volume.

    • Root Cause:[4][5] High polarity (LogP -0.[6]89) prevents interaction with C18 chains.

    • Solution: Switch to a PFP column or use a "High Aqueous" C18 column (compatible with 100% water). Lowering flow rate during the initial isocratic hold (0-2 min) can also help.

  • Problem: Peak Tailing for 5-IU.

    • Root Cause:[4][5] Large iodine atom can interact with residual silanols on the silica surface.

    • Solution: Ensure the column is "end-capped."[7] Add 10mM Ammonium Acetate to the mobile phase to mask silanol activity.

References

  • Waters Corporation. Analysis of 5-Fluorouracil in Plasma for Clinical Research. Application Note. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. PubChem.[8] Available at: [Link]

  • Phenomenex. Luna PFP(2) Column Care & Use Guide. Technical Guide. Available at: [Link][9]

  • Sielc Technologies. HPLC Separation of Fluorouracil and Flucytosine. Application Note. Available at: [Link]

  • Van Kuilenburg, A.B.P., et al. "Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry." Ned Tijdschr Klin Chem Labgeneesk, vol. 31, 2006, pp. 218-219. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Handling of 6-(2-Bromophenyl)pyrimidin-4-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With these new molecular structures come the responsibility of ensuring the utmost safety for the researchers who handle them. 6-(2-Bromophenyl)pyrimidin-4-amine is one such compound, and while a specific, comprehensive Safety Data Sheet (SDS) may not be readily available, a rigorous safety protocol can be developed by analyzing its structural components: a halogenated (brominated) aromatic ring and an aminopyrimidine moiety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and disposal methods, grounded in established laboratory safety principles.

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 6-(2-Bromophenyl)pyrimidin-4-amine are inferred from its functional groups. Aromatic amines can be toxic, with some being known or suspected carcinogens, and are often readily absorbed through the skin.[1][2] Halogenated hydrocarbons can exhibit anesthetic properties and may pose risks to the liver and kidneys upon exposure.[2] The presence of bromine classifies this compound as a halogenated organic, which requires specific disposal considerations.[3][4]

Given these potential risks, a conservative approach is mandated. The compound should be treated as a hazardous substance with the potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible long-term health effects.[5][6] Therefore, the primary goal of any handling procedure is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE for a given task.[7][8] For 6-(2-Bromophenyl)pyrimidin-4-amine, a multi-layered PPE strategy is essential.

Scale of Operation Minimum PPE Required Rationale & Key Considerations
Microscale (<100 mg) - Flame-resistant lab coat- ANSI Z87.1-rated safety glasses with side shields- Single pair of disposable nitrile glovesProtects against minimal incidental contact. The primary containment is the fume hood.
Bench Scale (100 mg - 10 g) - Flame-resistant lab coat- Chemical splash goggles- Double-gloving (two pairs of nitrile gloves) or a flexible laminate glove under a nitrile gloveIncreased risk of splashes and aerosol generation. Goggles provide a seal against splashes.[9] Double-gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove.
Large Scale (>10 g) / Energetic Reactions - Flame-resistant lab coat- Face shield worn over chemical splash goggles- Double-gloving (as above)- Chemical-resistant apron- Respiratory protection (see Section 2.3)Significant splash and aerosol hazard. A face shield protects the entire face.[10] An apron provides an additional layer of body protection. Respiratory protection may be necessary depending on the operation.
  • Lab Coats: A flame-resistant lab coat is the minimum requirement and should be kept fully buttoned with sleeves rolled down.[10]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact in laboratories.[9] For handling this compound, especially at larger scales, double-gloving is highly recommended. This practice allows for the removal of the outer, contaminated glove without exposing the skin.[11] Always inspect gloves for any signs of degradation or punctures before use.[12] Contaminated gloves should be removed and disposed of immediately as hazardous waste.[13]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[9]

  • Chemical Splash Goggles: When handling solutions or carrying out procedures with a risk of splashing, chemical splash goggles are required. They form a seal around the eyes, offering superior protection compared to safety glasses.[9][14]

  • Face Shields: For large-scale operations or when a significant splash hazard exists, a face shield should be worn in addition to safety goggles. It is crucial to remember that a face shield is a secondary barrier and does not replace the need for primary eye protection.[10][11]

All handling of 6-(2-Bromophenyl)pyrimidin-4-amine as a solid or in a volatile solvent should be performed within a certified chemical fume hood to minimize inhalation exposure. If procedures with a high potential for aerosolization are necessary, or if engineering controls are insufficient, respiratory protection is required.[7]

  • Respirator Program: The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA's standard 29 CFR 1910.134, which includes medical evaluation, fit-testing, and training.[7]

  • Respirator Type: For protection against fine chemical dust or aerosols, a NIOSH-approved N95 or N100 particulate respirator may be sufficient.[11] For higher concentrations or in the event of a large spill, a full-face respirator with chemical cartridges appropriate for organic vapors and particulates is necessary.[13][15]

Safe Handling and Operational Plans

A step-by-step approach to handling ensures that safety is integrated into the workflow.

  • Designate an Area: All handling of the solid compound should be done in a designated area within a chemical fume hood.

  • Don PPE: Before handling the primary container, don the appropriate PPE as outlined in the table above.

  • Weighing: If possible, weigh the material directly into the reaction vessel within the fume hood. If a balance outside the hood must be used, use a tared, sealed container to transport the material.

  • Cleaning: Clean any spills on the balance or surrounding area immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, ensure adequate cooling is in place before starting.

  • Containment: Always use secondary containment (e.g., a tray or tub) when transporting the reaction vessel.

// Node Definitions start [label="Start: Prepare to Handle\n6-(2-Bromophenyl)pyrimidin-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_scale [label="Assess Scale of Operation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; micro [label="Microscale (<100 mg)", fillcolor="#E8F0FE", fontcolor="#202124"]; bench [label="Bench Scale (100 mg - 10 g)", fillcolor="#E8F0FE", fontcolor="#202124"]; large [label="Large Scale (>10 g)", fillcolor="#E8F0FE", fontcolor="#202124"];

ppe_base [label="Base PPE:\n- Flame-Resistant Lab Coat\n- ANSI Z87.1 Safety Glasses\n- Nitrile Gloves", fillcolor="#C5E1A5", fontcolor="#202124"]; ppe_goggles [label="Upgrade to:\nChemical Splash Goggles", fillcolor="#A5D6A7", fontcolor="#202124"]; ppe_double_glove [label="Implement:\nDouble-Gloving Protocol", fillcolor="#A5D6A7", fontcolor="#202124"]; ppe_face_shield [label="Add:\nFace Shield (over goggles)", fillcolor="#81C784", fontcolor="#202124"]; ppe_apron [label="Add:\nChemical-Resistant Apron", fillcolor="#81C784", fontcolor="#202124"]; assess_aerosol [label="Aerosolization Risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Add:\nNIOSH-Approved Respirator\n(Requires Fit-Testing & Training)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end_ppe [label="PPE Selection Complete\nProceed with Caution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> assess_scale; assess_scale -> micro [label="<100 mg"]; assess_scale -> bench [label="100 mg - 10 g"]; assess_scale -> large [label=">10 g"];

micro -> ppe_base; bench -> ppe_base -> ppe_goggles -> ppe_double_glove; large -> ppe_base -> ppe_goggles -> ppe_double_glove -> ppe_face_shield -> ppe_apron;

ppe_base -> assess_aerosol; ppe_double_glove -> assess_aerosol; ppe_apron -> assess_aerosol;

assess_aerosol -> respirator [label="Yes"]; assess_aerosol -> end_ppe [label="No"]; respirator -> end_ppe; } Caption: PPE Selection Workflow for Handling 6-(2-Bromophenyl)pyrimidin-4-amine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16] Wear appropriate PPE, including respiratory protection, during cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Proper disposal is critical to protect both human health and the environment.[1]

  • Solid Waste: All disposable items contaminated with 6-(2-Bromophenyl)pyrimidin-4-amine, including gloves, weigh papers, and absorbent pads, must be collected in a designated solid hazardous waste container.[3]

  • Aqueous Waste: Aqueous solutions containing the compound should be collected in a container labeled "Halogenated Organic Waste."[3] They should not be disposed of down the drain.

  • Organic Waste: Non-aqueous solutions should be collected in a separate, compatible "Halogenated Organic Waste" container. Brominated compounds should not be mixed with non-halogenated organic waste streams.[17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.[3]

By adhering to this comprehensive guide, researchers can confidently and safely handle 6-(2-Bromophenyl)pyrimidin-4-amine, ensuring their personal safety and maintaining the integrity of their work environment.

References

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards . (2022). American Industrial Hygiene Association (AIHA). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards . (2022). Clarion Safety Systems. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? . (2025). Tradebe. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . (1983). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Bromine Safety Information . (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]

  • Bromine water - disposal . (2008). Science Forums for Lab Technicians. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds / Azole / Mineral oil . (n.d.). Tri-iso. Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups . (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? . (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry . (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline . (2019). PharmaState Academy. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. Retrieved from [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution . (2024). SKC Inc. Retrieved from [Link]

  • Safety Data Sheet for 5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine . (2024). Angene Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-Bromophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.